Zolazepam
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCFOSHSOWNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185278 | |
| Record name | Zolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31352-82-6 | |
| Record name | Zolazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31352-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolazepam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolazepam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zolazepam: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolazepam is a potent pyrazolodiazepinone derivative with significant depressant effects on the central nervous system. It is primarily used in veterinary medicine as a component of anesthetic cocktails, valued for its rapid onset and muscle relaxant properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed, multi-step synthesis of this compound, intended for an audience with a strong background in organic chemistry and drug development.
Chemical Structure
This compound is a structurally complex molecule belonging to the pyrazolodiazepinone class. Its systematic IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1][2]diazepin-7-one [3]. The chemical formula for this compound is C15H15FN4O, and it has a molar mass of 286.310 g·mol−1[3].
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1]diazepin-7-one |
| CAS Number | 31352-82-6 |
| Molecular Formula | C15H15FN4O |
| Molar Mass | 286.310 g·mol−1 |
| PubChem CID | 35775 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), followed by a series of reactions to construct the diazepinone ring system. The overall synthesis was first disclosed in U.S. Patent 3,558,605 by de Wald and Butler.
Synthesis of the Key Intermediate: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV)
A reinvestigation of the synthesis of this key intermediate has been published, providing a detailed and optimized protocol. The synthesis starts from 1,3-dimethyl-5-pyrazolone (I) and 2-fluorobenzoyl chloride (II).
Experimental Protocol:
-
Acylation of 1,3-dimethyl-5-pyrazolone (I):
-
To a suspension of 1,3-dimethyl-5-pyrazolone (I) and calcium hydroxide in dioxane, 2-fluorobenzoyl chloride (II) is added dropwise.
-
The reaction mixture is refluxed for 18 hours.
-
After cooling, the mixture is acidified with 2 N HCl.
-
The product, (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III), is extracted with chloroform.
-
The crude product is purified by recrystallization from methanol.
-
-
Chlorination of Intermediate (III):
-
Intermediate (III) is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to yield the key intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV).
-
Table 2: Quantitative Data for the Synthesis of Intermediate (IV)
| Step | Product | Melting Point (°C) | Yield (%) |
| 1 | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) | 153-155 | 63 |
| 2 | (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) | Not specified | Not specified |
Conversion of Intermediate (IV) to this compound
The conversion of the key intermediate (IV) to this compound involves a sequence of amination, acylation, and cyclization reactions as detailed in U.S. Patent 3,558,605.
Experimental Protocol:
-
Methylamination of Intermediate (IV):
-
Intermediate (IV) is reacted with methylamine to replace the chloro group with a methylamino group, yielding (5-(methylamino)-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone.
-
-
Acylation with Bromoacetyl Bromide:
-
The resulting amino ketone is then acylated with bromoacetyl bromide to give the corresponding bromoacetamide derivative.
-
-
Formation of the Azidoacetamide:
-
The bromoacetamide is converted to an azidoacetamide by reaction with sodium azide.
-
-
Reductive Cyclization:
-
The azidoacetamide undergoes catalytic hydrogenation, which reduces the azide to an amine and facilitates an intramolecular cyclization to form the diazepinone ring.
-
-
N-Methylation:
-
The final step is the methylation of the diazepinone nitrogen atom to yield this compound. An alternative final step described in the patent involves the reaction of 4-(o-fluorophenyl)-6,8-dihydro-1,3-dimethylpyrazolo[3,4-e][l,4]diazepin-7(1H)-one monohydrobromide with dimethyl sulfate in the presence of sodium hydride in N,N-dimethylformamide. The resulting product is purified by chromatography on activated magnesium silicate to give 4-(o-fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e]diazepin-7(1H)-one (this compound) with a melting point of 173-175 °C.
-
Table 3: Physical Data for this compound
| Property | Value |
| Melting Point (°C) | 173-175 |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway of this compound.
Conclusion
This technical guide has outlined the chemical structure and a detailed synthesis of this compound. The multi-step synthesis, involving the initial formation of a key pyrazole intermediate followed by the construction of the diazepinone ring, highlights the complexity of this pharmacologically important molecule. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research could focus on optimizing the existing synthetic routes to improve yields and reduce the number of steps, potentially leading to more efficient and cost-effective production of this compound.
References
Pharmacological Properties of Pyrazolodiazepinone Derivatives: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the pharmacological properties of pyrazolodiazepinone derivatives for researchers, scientists, and drug development professionals. This document details their primary molecular targets, structure-activity relationships, and the experimental protocols utilized for their synthesis and evaluation.
Introduction
Pyrazolodiazepinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyrazole ring with a diazepinone core creates a scaffold that can interact with various biological targets, leading to a range of physiological effects. This guide focuses on the two primary pharmacological targets of pyrazolodiazepinone derivatives: the γ-aminobutyric acid type A (GABA-A) receptors and the P2X7 purinergic receptors.
Core Pharmacological Targets
GABA-A Receptor Modulation
Pyrazolodiazepinone derivatives have been investigated as modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] These receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3]
Derivatives of the pyrazolodiazepinone scaffold can act as allosteric modulators of GABA-A receptors, binding to sites distinct from the GABA binding site to enhance or inhibit the receptor's function.[2] This modulation can lead to anxiolytic, sedative, and anticonvulsant effects, similar to benzodiazepines.
P2X7 Receptor Antagonism
A significant area of research for pyrazolodiazepinone derivatives is their role as antagonists of the P2X7 receptor.[4] The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation, triggers a cascade of inflammatory responses, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). By blocking this receptor, pyrazolodiazepinone derivatives can exert potent anti-inflammatory effects.
Data Presentation: Structure-Activity Relationships
The pharmacological activity of pyrazolodiazepinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize key quantitative structure-activity relationship (SAR) data for a series of pyrazolodiazepinone and related pyrazolodiazepine derivatives as P2X7 receptor antagonists.
Table 1: P2X7 Receptor Antagonistic Activity of Pyrazolodiazepine Derivatives
| Compound | R1 | R2 | R3 | IC50 (µM) for Ethidium Uptake Inhibition |
| 1 | Phenethyl | 5-Isoquinolinyl | Benzyl | 1.2 |
| 2 | Phenethyl | 1-Methyl-1H-3-indolyl | Benzyl | 0.24 |
| 3 | Phenethyl | 1-Methyl-1H-3-indolyl | Bicyclic moiety | 1.2 |
| 23b | Phenethyl | 3-Methyl indole | Benzyl | Similar to KN-62 (positive control) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and pharmacological evaluation of pyrazolodiazepinone derivatives, based on established procedures in the literature.
General Synthesis of Pyrazolo[1,5-a]benzodiazepin-6(5H)-ones
A common synthetic route to this class of pyrazolodiazepinones involves the cyclization of an appropriately substituted aminopyrazole with a β-ketoester.
Materials:
-
Substituted 5-amino-1H-pyrazole
-
Substituted β-ketoester (e.g., ethyl benzoylacetate)
-
Polyphosphoric acid (PPA)
-
Anhydrous toluene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of the substituted 5-amino-1H-pyrazole (1 equivalent) and the substituted β-ketoester (1.1 equivalents) in anhydrous toluene is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure to yield the crude intermediate.
-
The crude intermediate is added to polyphosphoric acid at 120-140 °C and stirred for 2-4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyrazolo[1,5-a]benzodiazepin-6(5H)-one.
In Vitro Evaluation of P2X7 Receptor Antagonism: Ethidium Bromide Uptake Assay
This assay measures the ability of a compound to inhibit the ATP-induced uptake of ethidium bromide through the P2X7 receptor pore.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well black, clear-bottom plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Ethidium bromide
-
ATP or BzATP (a potent P2X7 agonist)
-
Test compounds (pyrazolodiazepinone derivatives)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the diluted test compounds to the wells and incubate for 15-30 minutes at room temperature. c. Prepare a solution of ethidium bromide and ATP/BzATP in the assay buffer. d. Add the agonist/dye solution to the wells to initiate the reaction. e. Immediately measure the fluorescence intensity over time using a microplate reader (Excitation: ~525 nm, Emission: ~595 nm).
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the IC50 value of the test compounds by plotting the percentage inhibition of the agonist-induced response against the compound concentration.
In Vitro Evaluation of GABA-A Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique directly measures the ion current flowing through GABA-A receptors in response to GABA and the modulatory effects of test compounds.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Recording chamber
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes
-
Recording solution (e.g., ND96)
-
GABA
-
Test compounds (pyrazolodiazepinone derivatives)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with the recording solution. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. c. Clamp the oocyte membrane potential at a holding potential of -70 mV. d. Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. e. Co-apply the test compound with GABA and record the change in current amplitude.
-
Data Analysis: Express the effect of the test compound as the percentage modulation of the GABA-induced current. Determine the EC50 or IC50 value by plotting the percentage modulation against the compound concentration.
Mandatory Visualizations
Signaling Pathways
Caption: GABA-A Receptor Signaling Pathway modulation.
Caption: P2X7 Receptor Signaling Pathway antagonism.
Experimental Workflows
Caption: High-throughput screening workflow for P2X7 antagonists.
References
- 1. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Veterinary Anesthetic: An In-depth Technical Guide to the Discovery and Development of Zolazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of zolazepam, a pyrazolodiazepinone derivative widely utilized in veterinary anesthesia. From its synthesis by Parke-Davis in the late 1960s to its current application in combination with tiletamine, this document details the key milestones, scientific investigations, and pharmacological principles that underpin its use. This guide includes a review of its mechanism of action as a GABA-A receptor modulator, its pharmacokinetic profile across various species, and a summary of pivotal preclinical and clinical studies. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are provided to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
This compound (Flupyrazapon) is a potent pyrazolodiazepinone derivative that is structurally related to benzodiazepines. It was first synthesized and patented by Horace A. de Wald and Donald E. Butler for Parke-Davis, with the patent application filed in 1969[1]. Primarily employed in veterinary medicine, this compound is a core component of the anesthetic combination product Telazol® (also known as Zoletil®), where it is paired in a 1:1 ratio with the dissociative anesthetic tiletamine[1]. This combination was strategically developed to leverage the synergistic effects of a benzodiazepine-like agent and an NMDA receptor antagonist, thereby mitigating the undesirable side effects associated with the individual use of each compound. This compound itself is noted to be approximately four to ten times more potent than diazepam[2][3].
Discovery and Synthesis
The development of this compound emerged from extensive structure-activity relationship (SAR) studies of the benzodiazepine class of compounds by scientists at Parke-Davis. The goal was to identify novel agents with improved pharmacological profiles.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key intermediate in its preparation is (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. The synthesis of this intermediate has been a subject of investigation to optimize reaction conditions and yields[4].
A described synthetic route proceeds as follows:
-
Formation of 1,3-dimethyl-5-pyrazolone: This is achieved through a solvent-less reaction of ethyl acetoacetate with methyl hydrazine. The mixture is heated to drive the reaction to completion.
-
Acylation of 1,3-dimethyl-5-pyrazolone: The pyrazolone is then acylated using 2-fluorobenzoyl chloride in the presence of a base, such as calcium hydroxide, in a solvent like dioxane. This step yields (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone.
-
Chlorination: The resulting hydroxy compound is chlorinated to produce the key intermediate, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone.
-
Subsequent Steps: The synthesis then proceeds through methylamination of this intermediate, followed by acylation with bromoacetyl bromide, conversion to an azidoacetamide, catalytic hydrogenation, and finally, cyclization to form the diazepinone ring structure of this compound.
Pharmacodynamics: Mechanism of Action
This compound exerts its sedative, anxiolytic, and muscle relaxant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions. This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on the central nervous system.
This compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface between the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of the receptor for GABA. The enhanced binding of GABA leads to a more frequent opening of the chloride channel, potentiating the inhibitory effect of GABA.
-
α1-containing receptors are primarily associated with sedative effects.
-
α2- and α3-containing receptors are linked to anxiolytic and muscle relaxant properties.
-
α5-containing receptors are involved in cognitive processes.
The specific profile of this compound's interaction with these subtypes would determine its precise pharmacological characteristics.
Pharmacokinetics
The pharmacokinetic profile of this compound varies significantly across different animal species, which has important implications for its clinical use.
| Parameter | Dog | Cat | Pig |
| Elimination Half-life | ~1 hour | ~4.5 hours | 2.76 hours |
| Peak Plasma Concentration (IM) | N/A | 30 min (10 mg/kg) | N/A |
| Clearance | N/A | N/A | 11 L/h |
| Metabolism | Hepatic | Hepatic | Hepatic |
| Excretion | Primarily Urine | Primarily Urine | Urine |
The shorter half-life of this compound compared to tiletamine in dogs can lead to a rougher recovery from anesthesia, as the sedative and muscle relaxant effects of this compound diminish while the dissociative effects of tiletamine persist. Conversely, in cats, the longer half-life of this compound results in a smoother, more tranquil recovery.
Preclinical and Clinical Development
This compound has been extensively studied, primarily in combination with tiletamine, to establish its safety and efficacy as an anesthetic agent in a wide range of animal species.
Rationale for Tiletamine-Zolazepam Combination
The combination of tiletamine and this compound was developed to create a more balanced and safer anesthetic profile than either drug could achieve alone.
-
Tiletamine , a dissociative anesthetic similar to ketamine, provides profound analgesia and anesthesia but can also cause muscle rigidity, seizures, and a cataleptoid state.
-
This compound , with its benzodiazepine-like properties, counteracts these effects by providing muscle relaxation, anticonvulsant activity, and smoother induction and recovery.
Key Experimental Protocols and Findings
-
Objective: To evaluate the efficacy of a 1:1 tiletamine-zolazepam combination as an injectable anesthetic in rats, mice, and hamsters.
-
Methodology:
-
Subjects: Rats, mice, and hamsters.
-
Dosage and Administration: Intraperitoneal or intramuscular injections at varying concentrations (e.g., 20 or 40 mg/kg in rats, 80-160 mg/kg in mice, 50-80 mg/kg in hamsters).
-
Parameters Measured: Onset and duration of anesthesia, analgesic response to stimuli (e.g., skin and peritoneal incisions).
-
-
Key Findings:
-
Rats: The combination produced satisfactory anesthesia and analgesia at 20 and 40 mg/kg. The duration of anesthesia was dose-dependent.
-
Mice and Hamsters: The combination was found to be a less effective anesthetic in these species, with anesthesia occurring without adequate analgesia. Higher doses in mice led to respiratory distress and mortality.
-
-
Objective: To evaluate two anesthetic protocols for elective surgeries in dogs.
-
Methodology:
-
Subjects: 12 client-owned dogs.
-
Protocols:
-
Group 1: Premedication with xylazine (1 mg/kg IM), induction with tiletamine-zolazepam (2 mg/kg IV), and maintenance with a constant rate infusion (CRI) of tiletamine-zolazepam (2 mg/kg/h).
-
Group 2: Same premedication and induction, with maintenance on isoflurane.
-
-
Parameters Measured: Quality of induction, recovery time, and various clinico-physiological and hemato-biochemical parameters.
-
-
Key Findings:
-
Induction quality was identical in both groups.
-
Recovery was prolonged in the tiletamine-zolazepam CRI group compared to the isoflurane group.
-
Clinico-physiological and hemato-biochemical values changed from baseline but returned towards normal upon recovery in both groups.
-
-
Objective: To describe the sedative and physiological effects of tiletamine-zolazepam following buccal (transmucosal) administration in cats.
-
Methodology:
-
Subjects: Seven healthy cats in a randomized, blinded, crossover study.
-
Dosage and Administration:
-
Low-dose group: 5 mg/kg of each drug, administered into the cheek pouch.
-
High-dose group: 7.5 mg/kg of each drug, administered into the cheek pouch.
-
-
Parameters Measured: Sedation scores, systolic blood pressure, heart rate, respiratory rate, and SpO2 at predefined intervals.
-
-
Key Findings:
-
Buccal administration of tiletamine-zolazepam at the studied doses was an effective method for chemical restraint in cats.
-
The low-dose group had a lower impact on systolic blood pressure and respiratory rate compared to the high-dose group.
-
Conclusion
This compound represents a significant development in veterinary anesthetic agents, born from the strategic chemical modification of the benzodiazepine scaffold. Its primary value lies in its synergistic combination with tiletamine, which has created a widely used and generally safe anesthetic for a variety of animal species. The distinct pharmacokinetic profiles of this compound across species underscore the importance of species-specific dosing and monitoring. While its fundamental mechanism of action via GABA-A receptor modulation is well-understood, further research into its specific interactions with GABA-A receptor subtypes could provide deeper insights into its pharmacological profile and potentially guide the development of future anesthetic agents with even greater safety and efficacy. This guide has provided a comprehensive technical overview of this compound's journey from chemical synthesis to clinical application, offering a valuable resource for the scientific community.
References
Zolazepam vs. Diazepam: A Comparative Molecular Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed comparative molecular analysis of zolazepam and diazepam, two important benzodiazepines. While diazepam is a widely used anxiolytic, sedative, and anticonvulsant in human medicine, this compound, a pyrazolodiazepinone derivative, is primarily utilized in veterinary medicine, often in combination with tiletamine. This guide delves into their core molecular characteristics, including physicochemical properties, pharmacokinetics, and pharmacodynamics, with a focus on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. All quantitative data are presented in structured tables for direct comparison. Furthermore, detailed experimental protocols for key analytical methods are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This comprehensive analysis aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of benzodiazepines and related compounds.
Introduction
Molecular and Physicochemical Properties
The fundamental chemical structures of this compound and diazepam underpin their distinct pharmacological profiles. This compound is a pyrazolodiazepinone, while diazepam is a benzodiazepine. This structural variance influences their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Diazepam | Reference(s) |
| Chemical Formula | C15H15FN4O | C16H13ClN2O | |
| Molecular Weight ( g/mol ) | 286.31 | 284.74 | |
| pKa (Strongest Basic) | 2.38 | Not Available | |
| logP | 1.26 | 2.82 | |
| Water Solubility (mg/mL) | 0.269 | Not Available | |
| Melting Point (°C) | 183-185 | 130-134 |
Table 1: Comparative Physicochemical Properties of this compound and Diazepam.
Pharmacodynamics: Interaction with the GABA-A Receptor
Both this compound and diazepam exert their primary pharmacological effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Upon binding to the benzodiazepine site at the interface of the α and γ subunits of the receptor, these drugs increase the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening and enhanced inhibitory neurotransmission.
The GABA-A receptor exists in various isoforms, composed of different subunit combinations (e.g., α1, α2, α3, α5). The specific subunit composition determines the pharmacological properties of the receptor. For instance, the α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions.
Receptor Binding Affinity (Ki)
Binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a drug and its receptor. While extensive data is available for diazepam across various GABA-A receptor subtypes, specific Ki values for this compound are not as readily found in publicly available literature.
| GABA-A Receptor Subtype | This compound (Ki in nM) | Diazepam (Ki in nM) | Reference(s) |
| α1β2γ2 | Data Not Available | 10.5 - 20 | |
| α2β2γ2 | Data Not Available | 9.1 - 15 | |
| α3β2γ2 | Data Not Available | 11.2 - 18 | |
| α5β2γ2 | Data Not Available | 12.6 - 22 |
Table 2: Comparative GABA-A Receptor Subtype Binding Affinities (Ki). A significant data gap exists for the specific binding affinities of this compound.
Receptor Efficacy (EC50 for GABA Potentiation)
Efficacy refers to the ability of a drug to elicit a response upon binding to its receptor. For positive allosteric modulators like this compound and diazepam, this is often measured as the concentration of the drug required to produce 50% of the maximal potentiation of the GABA-induced current (EC50).
| GABA-A Receptor Subtype | This compound (EC50 in nM) | Diazepam (EC50 in nM) | Reference(s) |
| α1β2γ2 | Data Not Available | 25 - 39 | |
| α2β3γ2 | Data Not Available | Data Not Available | |
| α3β3γ2 | Data Not Available | Data Not Available | |
| α5β3γ2 | Data Not Available | Data Not Available |
Table 3: Comparative GABA-A Receptor Subtype Efficacy (EC50 for GABA Potentiation). There is a notable lack of publicly available data on the efficacy of this compound at specific GABA-A receptor subtypes.
References
In-Vitro Binding Affinity of Zolazepam to GABA-A Receptor Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolazepam is a pyrazolodiazepinone derivative, structurally related to benzodiazepines, and is primarily used in veterinary medicine as a component of the anesthetic combination Telazol® (in conjunction with the dissociative anesthetic tiletamine)[1][2]. As a positive allosteric modulator of the GABA-A receptor, this compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression, anxiolysis, and sedation[3]. While it is known to be approximately four to ten times more potent than diazepam, a comprehensive, publicly available dataset detailing its specific in-vitro binding affinities (e.g., Ki, IC50, or EC50 values) across the diverse range of GABA-A receptor subunit combinations is notably scarce in the scientific literature[1][4].
This technical guide provides a framework for understanding and determining the in-vitro binding characteristics of this compound at various GABA-A receptor subunits. Due to the lack of specific quantitative data for this compound in the reviewed literature, this document presents a qualitative overview of its expected binding profile, detailed experimental protocols for radioligand binding and electrophysiological assays that would be employed to generate such data, and a logical workflow for this investigation.
This compound and the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore. The binding of GABA to its sites at the β+/α- interfaces triggers channel opening and chloride influx, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential.
Benzodiazepines, and by extension this compound, bind to a distinct allosteric site, the benzodiazepine (BZD) binding site, located at the α+/γ- subunit interface on GABA-A receptors containing α1, α2, α3, or α5 subunits. This binding potentiates the action of GABA, increasing the frequency of channel opening without altering the maximal response to GABA alone. The specific α subunit isoform present in the receptor complex significantly influences the binding affinity and pharmacological effect of different benzodiazepine-site ligands.
Quantitative Binding Affinity of this compound
A thorough review of scientific literature and pharmacological databases, including DrugBank, did not yield specific quantitative data (Ki, IC50, or EC50 values) for the in-vitro binding affinity of this compound to various recombinant GABA-A receptor subunit combinations.
Data Presentation
In the absence of specific data for this compound, the following table serves as a template for how such data, once generated, should be presented for clarity and comparative analysis. The values for diazepam are included for reference, illustrating the expected range of affinities for a classical benzodiazepine.
| GABA-A Receptor Subunit Combination | Ligand | Binding Affinity (Ki) [nM] | Assay Type | Reference |
| α1β2γ2 | This compound | Data Not Available | Radioligand Binding | - |
| α2β2γ2 | This compound | Data Not Available | Radioligand Binding | - |
| α3β2γ2 | This compound | Data Not Available | Radioligand Binding | - |
| α5β2γ2 | This compound | Data Not Available | Radioligand Binding | - |
| α1β2γ2 | Diazepam | ~10-20 | Radioligand Binding | |
| α2β2γ2 | Diazepam | ~10-20 | Radioligand Binding | |
| α3β2γ2 | Diazepam | ~10-20 | Radioligand Binding | |
| α5β2γ2 | Diazepam | ~10-20 | Radioligand Binding |
Caption: Template for this compound Binding Affinity Data at GABA-A Receptor Subunits.
Qualitative Binding Profile of this compound
Based on its chemical structure and classification as a benzodiazepine derivative, this compound is expected to bind with high affinity to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit. Its reported higher potency compared to diazepam suggests that it may exhibit lower Ki values across these subtypes. The specific selectivity profile of this compound for the different α subunits remains to be experimentally determined.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the in-vitro binding affinity and functional potentiation of this compound at specific GABA-A receptor subunits.
Radioligand Binding Assay for Competitive Inhibition
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at recombinant GABA-A receptors.
4.1.1. Materials and Reagents
-
HEK293 cells stably or transiently expressing the desired human GABA-A receptor subunit combination (e.g., α1β3γ2, α2β3γ2, etc.).
-
Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (flumazenil).
-
Non-specific binding control: Clonazepam or Diazepam (unlabeled, at a high concentration, e.g., 10 µM).
-
Test compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvesting and filtration manifold.
-
Scintillation counter.
4.1.2. Membrane Preparation
-
Culture HEK293 cells expressing the specific GABA-A receptor subtype to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Store membrane aliquots at -80°C until use.
4.1.3. Binding Assay Procedure
-
On the day of the experiment, thaw the membrane aliquots on ice.
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam, and 50 µL of 10 µM clonazepam.
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam, and 50 µL of the desired concentration of this compound.
-
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
4.1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for determining the functional potentiation of GABA-evoked currents by this compound.
4.2.1. Materials and Reagents
-
Xenopus laevis oocytes.
-
cRNA for the desired human GABA-A receptor subunits (α, β, γ).
-
GABA.
-
This compound.
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Microinjection and two-electrode voltage clamp setup.
4.2.2. Oocyte Preparation and cRNA Injection
-
Surgically harvest oocytes from an anesthetized Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject each oocyte with a mixture of the α, β, and γ subunit cRNAs (typically in a 1:1:10 ratio to favor the formation of αβγ heteromers).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.
4.2.3. Electrophysiological Recording
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping (holding potential typically -60 to -80 mV).
-
Establish a baseline current.
-
Apply a low concentration of GABA (EC5-EC10, the concentration that elicits 5-10% of the maximal GABA response) to elicit a control current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the peak current amplitude for each application.
4.2.4. Data Analysis
-
Calculate the potentiation of the GABA-evoked current for each concentration of this compound as: (IGABA+this compound / IGABA) - 1.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Ketamine/Diazepam and Tiletamine/Zolazepam Combinations for Anaesthesia Induction in Horses Undergoing Partial Intravenous Anaesthesia (PIVA): A Retrospective Clinical Study [mdpi.com]
Zolazepam's Water-Solubility: A Technical Guide to Its Core Properties and Clinical Implications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of water-solubility in the clinical application of zolazepam, a pyrazolodiazepinone derivative widely used as an anesthetic in veterinary medicine. This compound's efficacy is intrinsically linked to its formulation, often in combination with tiletamine, and its ability to be administered parenterally for rapid onset. This document provides a comprehensive overview of its solubility, experimental protocols, and the resulting clinical significance.
Quantitative Solubility Data
The water-solubility of this compound is significantly influenced by its chemical form, specifically whether it is in its base form or as a hydrochloride salt. While extensive experimental data is not widely published, available information and formulation details provide key insights. This compound base has a predicted low water solubility, whereas this compound hydrochloride, the form used in commercial preparations, is readily water-soluble.
| Compound | Form | Solubility Type | Value | Conditions | Source |
| This compound | Base | Predicted | 0.269 mg/mL | Not specified (ALOGPS prediction) | DrugBank Online[1] |
| This compound | Base | Qualitative | Not soluble in water | Not specified | Smolecule[2] |
| This compound | Base | Qualitative | Soluble in DMSO, DMF | DMSO: 1 mg/mL; DMF: 1 mg/mL | ChemicalBook[3] |
| This compound Hydrochloride | Salt (in combination with Tiletamine HCl) | Experimental (Formulation) | ≥ 50 mg/mL | Reconstituted in sterile water, pH 2-3.5 | Zoetis, DailyMed[4][5] |
| Tiletamine & this compound for Injection | Reconstituted Product | Qualitative | Miscible | In water | Dechra |
Note: The high solubility of the this compound hydrochloride salt is evident from the concentration achieved in the reconstituted veterinary product, Telazol®/Zoletil®.
Experimental Protocols
General Method for Determining Aqueous Solubility (Shake-Flask Method)
While a specific protocol for this compound is not available in the reviewed literature, a standard method for determining the equilibrium solubility of a compound like this compound, adapted from general pharmaceutical practices, is the shake-flask method.
Objective: To determine the saturation concentration of this compound in water at a specific temperature and pH.
Materials:
-
This compound (base or hydrochloride salt)
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container (e.g., a glass vial). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Place the container in a constant temperature shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticles, filter the aliquot through a 0.22 µm syringe filter.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
pH Measurement: Measure the pH of the remaining supernatant to record the final pH of the saturated solution.
-
Data Analysis: Calculate the solubility of this compound in mg/mL or mol/L based on the HPLC quantification and the dilution factor.
Clinical Formulation: Reconstitution of Tiletamine and this compound for Injection
The established clinical use of this compound provides a practical, real-world experimental protocol for its preparation for administration. Commercial formulations such as Telazol® and Zoletil® are supplied as a sterile lyophilized powder.
Objective: To prepare a sterile solution of tiletamine and this compound for parenteral administration.
Materials:
-
One vial of Tiletamine and this compound for Injection (containing 250 mg tiletamine as HCl and 250 mg this compound as HCl).
-
5 mL of sterile water for injection, USP.
-
Sterile syringe and needle.
Procedure:
-
Aseptic Technique: Ensure all procedures are performed using aseptic techniques to maintain sterility.
-
Diluent Addition: Withdraw 5 mL of sterile water for injection into a sterile syringe.
-
Reconstitution: Inject the 5 mL of sterile water into the vial containing the lyophilized tiletamine and this compound powder.
-
Dissolution: Agitate the vial gently until the powder is completely dissolved. The resulting solution will be clear and may range in color from colorless to light amber.
-
Final Concentration: The reconstituted solution contains a total of 100 mg of active ingredients per milliliter, comprising 50 mg/mL of tiletamine (as base) and 50 mg/mL of this compound (as base).
-
pH of Final Solution: The pH of the final reconstituted solution is between 2.0 and 3.5.
-
Storage: The reconstituted solution should be stored according to the manufacturer's instructions (e.g., for up to 7 days at room temperature or up to 56 days if refrigerated).
Clinical Implications of Water-Solubility
The physicochemical property of water-solubility is paramount to the clinical utility of this compound.
-
Rapid Onset of Action: As an injectable anesthetic, high water-solubility is essential. It allows for the formulation of a concentrated solution that can be administered intramuscularly or intravenously, leading to rapid absorption and distribution to the central nervous system. PubChem and DrugBank note that this compound's water-solubility and its un-ionized state at physiological pH contribute to a very fast onset of action.
-
Parenteral Administration: Unlike many benzodiazepines which have poor water solubility (e.g., diazepam) and often require organic solvents for parenteral formulation, this compound hydrochloride's solubility in water allows for a simple, aqueous-based formulation. This avoids potential complications associated with co-solvents, such as pain on injection or precipitation upon dilution in the bloodstream.
-
Formulation Stability: The acidic pH (2.0-3.5) of the reconstituted product not only aids in the solubility of the hydrochloride salts but also contributes to the chemical stability of the solution.
-
Combination Therapy: The high water-solubility facilitates its combination in a single formulation with another water-soluble drug, tiletamine hydrochloride. This is clinically crucial because this compound mitigates the muscle rigidity and convulsive effects that can be produced by tiletamine alone, resulting in balanced anesthesia.
Mechanism of Action: GABAergic Pathway
This compound exerts its effects through the enhancement of GABAergic neurotransmission, a mechanism common to benzodiazepines.
This compound binds to a specific allosteric site on the gamma-aminobutyric acid type A (GABA-A) receptor, which is distinct from the GABA binding site itself. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
When this compound binds to the benzodiazepine site on the GABA-A receptor, it does not open the channel directly but potentiates the effect of GABA. It increases the frequency of the chloride channel opening when GABA is bound, leading to an enhanced inhibitory signal. This amplified inhibition in the central nervous system is responsible for this compound's sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.
References
Methodological & Application
Tiletamine-Zolazepam Anesthesia Protocol for Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiletamine-zolazepam is a widely utilized combination anesthetic in veterinary medicine and biomedical research, prized for its rapid onset and profound anesthetic and analgesic properties. This combination consists of tiletamine, a dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, and zolazepam, a benzodiazepine that potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] The synergistic action of these two compounds provides a stable plane of surgical anesthesia with good muscle relaxation.
These application notes provide detailed protocols for the use of tiletamine-zolazepam in rodents, including recommended dosages, administration techniques, and monitoring guidelines. The information is compiled from peer-reviewed studies to ensure safe and effective anesthetic practices in a research setting.
Data Presentation: Anesthetic Dosages and Timelines
The following tables summarize recommended dosages and expected timelines for tiletamine-zolazepam anesthesia in mice and rats, often in combination with other agents to enhance efficacy and safety.
Table 1: Anesthetic Protocols for Mice
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| Tiletamine-Zolazepam & Xylazine (TZX) | Tiletamine-Zolazepam: 80, Xylazine: 10 | Intraperitoneal (IP) | ~3-5 | ~70 | Provides effective anesthesia and analgesia.[3] |
| Tiletamine-Zolazepam, Xylazine & Tramadol (TZXT) | Tiletamine-Zolazepam: 80, Xylazine: 10, Tramadol: 15 | Intraperitoneal (IP) | ~3-5 | ~90 | Offers enhanced analgesia compared to TZX.[3] |
| Tiletamine-Zolazepam & Dexmedetomidine | Tiletamine-Zolazepam: 20-40, Dexmedetomidine: 0.2-0.6 | Intraperitoneal (IP) | 8-51 | Up to 270 | Butorphanol (3 mg/kg SC) can be added to improve reliability and decrease induction time.[4] |
| Tiletamine-Zolazepam | 80 | Intraperitoneal (IP) | - | - | Can induce anesthesia without analgesia; higher doses (100-160 mg/kg) are associated with respiratory distress and mortality. |
Table 2: Anesthetic Protocols for Rats
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| Tiletamine-Zolazepam & Xylazine | Tiletamine-Zolazepam: 40, Xylazine: 5-10 | Intramuscular (IM) | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures. |
| Tiletamine-Zolazepam | 20-40 | Intraperitoneal (IP) or Intramuscular (IM) | - | Dose-dependent | Produces satisfactory anesthesia and analgesia. |
| Tiletamine-Zolazepam & Dexmedetomidine | Tiletamine-Zolazepam: low dose (not specified), Dexmedetomidine: (not specified) | Not specified | < 3 | ~45 | Lower doses of tiletamine-zolazepam can be used when combined with dexmedetomidine, reducing side effects. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Anesthesia in Mice
This protocol is adapted from studies utilizing tiletamine-zolazepam in combination with other anesthetics for surgical procedures in mice.
Materials:
-
Tiletamine-zolazepam solution (reconstituted according to manufacturer's instructions)
-
Xylazine or Dexmedetomidine solution
-
Sterile 1 mL syringes with 25-27G needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment for at least one week prior to the procedure.
-
Accurately weigh the mouse immediately before anesthetic administration to ensure correct dosage calculation.
-
-
Anesthetic Preparation:
-
Calculate the required volume of each anesthetic agent based on the mouse's body weight and the desired dosage (refer to Table 1).
-
Draw the calculated volumes of tiletamine-zolazepam and the adjunct anesthetic (e.g., xylazine) into a single sterile syringe.
-
-
Administration:
-
Gently restrain the mouse, tilting it slightly head-down to displace the abdominal organs.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the anesthetic solution.
-
-
Induction and Monitoring:
-
Place the mouse in a clean, quiet cage on a heating pad to maintain body temperature.
-
Monitor the mouse for the loss of the righting reflex, which typically occurs within 3-5 minutes.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Throughout the procedure, monitor vital signs, including respiratory rate and body temperature.
-
-
Recovery:
-
After the procedure, continue to monitor the mouse on a heating pad until it regains the righting reflex.
-
Do not leave the animal unattended until it is fully conscious and mobile.
-
Provide easy access to food and water once the mouse has recovered.
-
Protocol 2: Intramuscular (IM) Anesthesia in Rats
This protocol provides a step-by-step guide for inducing anesthesia in rats using an intramuscular injection of tiletamine-zolazepam and xylazine.
Materials:
-
Tiletamine-zolazepam solution (reconstituted)
-
Xylazine solution
-
Sterile 1 mL syringes with 25-27G needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
-
Monitoring equipment (e.g., pulse oximeter, thermometer)
Procedure:
-
Pre-procedure Preparation:
-
Ensure the rat is in good health and has been properly acclimated.
-
Weigh the rat accurately to calculate the correct dosages of tiletamine-zolazepam (40 mg/kg) and xylazine (5-10 mg/kg).
-
Prepare the anesthetic mixture in a single syringe.
-
-
Anesthesia Induction:
-
Gently but firmly restrain the rat.
-
Administer the injection into the quadriceps or gluteal muscles of the hind limb.
-
Observe the rat for the onset of anesthesia, which typically occurs within 5-10 minutes and is characterized by the loss of the righting reflex, reduced muscle tone, and a slowed respiratory rate.
-
-
Monitoring During Anesthesia:
-
Place the anesthetized rat on a heating pad to prevent hypothermia.
-
Apply ophthalmic ointment to both eyes.
-
Continuously monitor vital signs:
-
Respiratory rate: Should remain between 40-80 breaths per minute.
-
Heart rate: Should be within 250-450 beats per minute.
-
Body temperature: Maintain between 36-38°C.
-
-
Ensure the airway remains open by adjusting the rat's position as needed.
-
-
Anesthesia Maintenance:
-
The duration of anesthesia is typically 30-60 minutes.
-
If a longer duration is required, a supplemental dose of tiletamine-zolazepam (10-20 mg/kg IM) can be administered. Avoid repeated doses of xylazine.
-
-
Recovery:
-
Place the rat in a warm, quiet recovery cage.
-
Monitor the animal until it regains normal movement and reflexes.
-
If necessary, the sedative effects of xylazine can be reversed with atipamezole (0.5–1 mg/kg IM or SC).
-
Once fully awake, provide access to water and food.
-
Visualizations
Signaling Pathways
The anesthetic effects of the tiletamine-zolazepam combination are mediated through two distinct signaling pathways in the central nervous system.
References
Application Notes and Protocols for Zolazepam Dosage Calculation in Canine Surgical Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolazepam is a benzodiazepine derivative with anxiolytic, sedative, and muscle relaxant properties. In veterinary medicine, it is exclusively available in a 1:1 combination with the dissociative anesthetic tiletamine, under trade names such as Telazol® and Zoletil®. This combination provides a state of dissociative anesthesia characterized by catalepsy, analgesia, and amnesia, making it suitable for a range of diagnostic and surgical procedures in canines. Due to the fixed combination, the dosage calculation is based on the total milligrams of the combined product (tiletamine and this compound).
These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and key considerations for the use of the tiletamine-zolazepam combination in canine surgical procedures.
Data Presentation: Dosage Guidelines
The following tables summarize the recommended dosages of the tiletamine-zolazepam combination for various applications in canine anesthesia. It is crucial to note that these are guidelines, and the actual dosage should be tailored to the individual patient's health status, age, breed, and the nature of the surgical procedure.[1]
Table 1: Tiletamine-Zolazepam Dosage for Intramuscular (IM) Administration in Dogs
| Indication | Dosage (mg/kg) | Dosage (mg/lb) | Notes |
| Diagnostic Purposes | 6.6 - 9.9 | 3.0 - 4.5 | Provides restraint and mild to moderate analgesia.[2][3][4] |
| Minor Procedures of Short Duration (e.g., laceration repair, castration) | 9.9 - 13.2 | 4.5 - 6.0 | Procedures should ideally be completed within one hour.[2] |
| Premedication | 3.0 | 1.4 | Suitable as a premedication before inhalant anesthesia. |
Table 2: Tiletamine-Zolazepam Dosage for Intravenous (IV) Administration in Dogs
| Indication | Dosage (mg/kg) | Dosage (mg/lb) | Notes |
| Induction of Anesthesia (followed by inhalant) | 2.2 - 4.4 | 1.0 - 2.0 | Administer "to effect". The total dose should not exceed 4.4 mg/kg. |
| Anesthesia for Short, Painless Procedures | 1.0 - 7.5 | 0.5 - 3.4 | Dosage is dependent on the required depth and duration of anesthesia. |
| Anesthesia for Painful Procedures | 10.0 | 4.5 | Effective for procedures requiring a higher level of analgesia. |
Note on Reconstitution: Tiletamine-zolazepam is supplied as a lyophilized powder. Reconstitution with 5 mL of sterile water for injection yields a solution containing 50 mg/mL of tiletamine and 50 mg/mL of this compound, for a total concentration of 100 mg/mL of the combined drug.
Experimental Protocols
Protocol 1: Determination of Optimal Tiletamine-Zolazepam Induction Dose for Laparoscopic Surgery
This protocol outlines a method to determine the clinically effective dose of tiletamine-zolazepam for the induction of anesthesia in healthy adult dogs undergoing laparoscopic surgery, when used as part of a partial intravenous anesthesia (PIVA) protocol.
1. Animal Selection and Preparation:
-
Select a cohort of clinically healthy adult dogs of various breeds, weighing between 10-30 kg.
-
Conduct a thorough physical examination and obtain baseline complete blood count and serum chemistry panels to ensure good health.
-
Fast the animals for at least 12 hours prior to the procedure, with water withheld for 4 hours.
2. Premedication:
-
Administer dexmedetomidine (e.g., 5-10 µg/kg) intramuscularly as a pre-anesthetic sedative and analgesic.
3. Anesthetic Induction:
-
Fifteen minutes after premedication, place an intravenous catheter in the cephalic vein.
-
Administer an initial bolus of tiletamine-zolazepam intravenously. A starting dose of 2.2 mg/kg can be used as a reference.
-
Assess the depth of anesthesia within 3 minutes by checking for the ability to intubate (loss of laryngeal reflex).
-
If intubation is not possible, administer additional small increments of tiletamine-zolazepam (e.g., 0.5-1.0 mg/kg) until successful intubation is achieved. Record the total dose administered.
4. Anesthetic Maintenance:
-
Immediately following intubation, initiate a continuous rate infusion (CRI) of a low-dose tiletamine-zolazepam solution.
-
Concurrently, maintain anesthesia with an inhalant anesthetic such as isoflurane or sevoflurane at a low concentration.
5. Monitoring and Data Collection:
-
Throughout the procedure, continuously monitor key physiological parameters including:
-
Electrocardiogram (ECG)
-
Heart rate
-
Arterial blood pressure (systolic, diastolic, and mean)
-
Body temperature
-
Respiratory rate
-
End-tidal CO2 (ETCO2)
-
-
Record these parameters at regular intervals (e.g., every 5 minutes).
6. Recovery:
-
Discontinue the CRI and inhalant anesthetic at the end of the surgical procedure.
-
Monitor the animal's recovery, noting the time to extubation, sternal recumbency, and standing.
-
Assess the quality of recovery, including any signs of pain or dysphoria.
7. Data Analysis:
-
Analyze the collected data to determine the mean effective induction dose of tiletamine-zolazepam.
-
Evaluate the stability of intraoperative physiological parameters and the quality of recovery.
Visualization of Dosage Calculation Workflow
The following diagram illustrates the logical workflow for determining the appropriate dosage of tiletamine-zolazepam for a canine surgical procedure.
Caption: Workflow for Tiletamine-Zolazepam Dosage Calculation.
Signaling Pathway and Pharmacokinetics
This compound, as a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and muscle relaxant effects. Tiletamine is a dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist. The combination of these two drugs produces a synergistic anesthetic effect.
In dogs, the elimination half-life of this compound is approximately one hour or less, which is shorter than that of tiletamine. This pharmacokinetic difference can lead to a more pronounced influence of tiletamine during the recovery period, potentially resulting in a less smooth emergence from anesthesia in some dogs.
The following diagram illustrates the basic mechanism of action.
Caption: Simplified Mechanism of Action for this compound and Tiletamine.
Important Considerations and Adverse Effects
-
Cardiovascular Effects: Tachycardia is a common finding following administration, particularly with intramuscular injection. An initial increase in systolic blood pressure may be followed by a slight drop.
-
Respiratory Effects: Respiratory depression can occur, especially at higher doses. Facilities for respiratory support should be available.
-
Recovery: The quality of recovery can be variable in dogs. Some animals may exhibit vocalization, erratic movements, or prolonged recovery.
-
Salivation: Copious salivation may occur, which can be managed by the concurrent administration of an anticholinergic agent like atropine sulfate.
-
Contraindications: The use of tiletamine-zolazepam is contraindicated in animals with severe cardiac or pulmonary dysfunction, pancreatic disease, or in pregnant animals. It should also be used with caution in patients with pre-existing central nervous system disease.
-
Drug Interactions: The use of phenothiazine derivatives in conjunction with tiletamine-zolazepam at doses indicated for intramuscular injection is not recommended due to the potential for respiratory and myocardial depression, hypotension, and hypothermia. However, at lower intravenous doses for induction, it has been used safely with acepromazine.
By understanding the dosage guidelines, adhering to established protocols, and being aware of the potential adverse effects, researchers and clinicians can safely and effectively utilize the tiletamine-zolazepam combination for surgical procedures in canines.
References
Application Notes and Protocols: A Comparative Analysis of Intramuscular and Intravenous Administration of Zolazepam-Tiletamine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The combination of zolazepam, a benzodiazepine, and tiletamine, a dissociative anesthetic, is a widely utilized injectable anesthetic agent in veterinary medicine and biomedical research. Marketed as Telazol® or Zoletil®, this combination provides dose-dependent sedation, chemical restraint, and general anesthesia. The route of administration—intramuscular (IM) or intravenous (IV)—significantly influences the pharmacokinetic and pharmacodynamic properties of the drug combination. Understanding these differences is critical for selecting the appropriate route and dosage to ensure safe and effective anesthesia for various procedures. These notes provide a detailed comparison of IM and IV administration of this compound-tiletamine, supported by quantitative data, experimental protocols, and visual diagrams.
Tiletamine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, producing a state of dissociative anesthesia, while this compound, a GABAA agonist, provides muscle relaxation and anxiolysis, mitigating the potential for seizures and rough recoveries associated with tiletamine alone.[1]
Data Presentation: IM vs. IV Administration
The following tables summarize key quantitative parameters for the intramuscular and intravenous administration of this compound-tiletamine in common laboratory animal models.
Table 1: Anesthetic Timelines in Canines
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Dosage Range | 3 - 13.2 mg/kg[2] | 1 - 19.8 mg/kg[3][4] |
| Onset of Action | 5 - 12 minutes[2] | Rapid (seconds to ~2 minutes) |
| Duration of Anesthesia | 20 - 60 minutes (dose-dependent) | 20 - 60 minutes (dose-dependent) |
| Optimal Muscle Relaxation | First 20 - 25 minutes | Varies with dose and premedication |
| Recovery Time | Several hours, varies with dose | Dose-dependent |
Table 2: Anesthetic Timelines in Felines
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Dosage Range | 9.7 - 15.8 mg/kg | 5 - 23.7 mg/kg |
| Onset of Action | 1 - 7 minutes | Rapid |
| Duration of Anesthesia | 30 - 60 minutes | 20 - 60 minutes (dose-dependent) |
| Recovery Time | Several hours, extended with multiple doses | Generally shorter than IM for equivalent anesthetic depth |
Table 3: Comparative Physiological Effects in Canines
| Physiological Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Heart Rate | Marked and persistent tachycardia within 2 minutes. | Significant increase at all doses. |
| Blood Pressure | Initial systolic increase, then slight drop; diastolic pressure increases. | Initial significant decrease in arterial pressure, then returns to baseline or above. |
| Respiratory Rate | Rate can double in the first 15 minutes. | Minute ventilation significantly decreased only at higher doses (e.g., 19.8 mg/kg). |
| Tidal Volume | Decreased to less than half of control values initially. | Not consistently reported, but respiratory acidosis can occur. |
| Cardiac Output | Little change at lower doses (4.5 mg/kg); substantial decrease at higher doses (9 mg/kg). | Significant increase at higher doses (13.2 and 19.8 mg/kg). |
Experimental Protocols
The following are generalized protocols for the administration of this compound-tiletamine via intramuscular and intravenous routes for research purposes. These should be adapted based on species, specific experimental needs, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intramuscular (IM) Administration for General Anesthesia in a Canine Model
-
Animal Preparation:
-
Confirm the health status and obtain an accurate body weight of the subject.
-
Administer an anticholinergic agent, such as atropine sulfate (0.04 mg/kg), to control ptyalism (hypersalivation).
-
-
Drug Preparation:
-
Reconstitute the lyophilized this compound-tiletamine powder according to the manufacturer's instructions to a final concentration of 100 mg/mL (50 mg/mL of each component).
-
Calculate the required volume based on the desired dosage. For minor procedures of short duration, a dose of 9.9 to 13.2 mg/kg is often recommended.
-
-
Administration:
-
Using an appropriate gauge needle, administer the calculated volume via deep intramuscular injection into a large muscle mass, such as the epaxial or quadriceps muscles.
-
-
Monitoring:
-
Place the animal in a quiet, monitored environment. Onset of anesthesia is expected within 5 to 12 minutes.
-
Monitor vital signs including heart rate, respiratory rate, body temperature, and oxygen saturation (SpO₂). Be aware that respiratory rate may initially double while tidal volume decreases.
-
Assess anesthetic depth by monitoring reflexes (e.g., palpebral, pedal withdrawal). Note that pharyngeal-laryngeal reflexes are often maintained.
-
-
Recovery:
-
Provide thermal support to prevent hypothermia, as body temperature can decrease during anesthesia.
-
Monitor the animal continuously throughout the recovery period, which may last several hours. Ensure the animal is in a safe position to prevent injury.
-
Protocol 2: Intravenous (IV) Administration for Anesthetic Induction in a Canine Model
-
Animal Preparation:
-
Confirm the health status and obtain an accurate body weight.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous) and confirm patency with a saline flush.
-
Premedication with a sedative or analgesic may be considered to reduce the required dose of this compound-tiletamine.
-
-
Drug Preparation:
-
Reconstitute the this compound-tiletamine powder as described for IM administration.
-
Calculate the required volume. For induction, a dose of 2.2 to 4.4 mg/kg is often used, followed by maintenance with an inhalant anesthetic. For short procedures, a single dose of 5 to 10 mg/kg may be sufficient.
-
-
Administration:
-
Administer the calculated dose intravenously and slowly, to effect. Rapid administration can lead to more pronounced cardiovascular and respiratory depression.
-
-
Monitoring:
-
Induction is rapid. Be prepared to intubate and provide ventilatory support if necessary.
-
Immediately begin monitoring vital signs. Expect a transient drop in blood pressure followed by an increase, along with a significant increase in heart rate.
-
Continuously monitor anesthetic depth.
-
-
Recovery:
-
Recovery from IV administration is typically faster and smoother compared to the IM route, but remains dose-dependent.
-
Provide supportive care as described for IM recovery.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for intramuscular (IM) administration.
Caption: Experimental workflow for intravenous (IV) administration.
Caption: Simplified mechanism of action for tiletamine and this compound.
References
Application Notes and Protocols: Anesthetic Induction with Tiletamine-Zolazepam for Isoflurane Maintenance
Application Notes
1.1 Introduction The combination of tiletamine hydrochloride and zolazepam hydrochloride, commercially known as Telazol® or Zoletil®, is an injectable anesthetic agent widely used in veterinary medicine for restraint and anesthesia.[1][2] Tiletamine is a dissociative anesthetic, structurally related to ketamine, while this compound is a benzodiazepine derivative with anxiolytic, sedative, and muscle relaxant properties.[3][4] This combination is frequently employed for the induction of anesthesia, which is then maintained with an inhalant anesthetic such as isoflurane. This protocol provides a balanced anesthetic technique, leveraging the rapid onset and analgesic properties of the injectable combination with the precise control and rapid recovery offered by isoflurane.
1.2 Mechanism of Action The anesthetic state produced by tiletamine-zolazepam is termed "dissociative anesthesia," characterized by profound analgesia and catalepsy.[5] It appears to selectively interrupt association pathways in the brain before blocking somesthetic sensory pathways.
-
Tiletamine: As a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, tiletamine blocks the action of the excitatory neurotransmitter glutamate. This action produces a cataleptoid state, characterized by open eyes, and maintained pharyngeal-laryngeal reflexes.
-
This compound: This agent enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This modulation leads to sedation, muscle relaxation, and a reduction in the convulsive effects that can be associated with dissociative anesthetics alone.
The combination of these two agents provides a synergistic effect, resulting in smooth induction, good muscle relaxation, and analgesia.
Diagram 1: Mechanism of Action
Caption: Tiletamine blocks NMDA receptors, while this compound enhances GABA-A receptor activity.
1.3 Pharmacokinetics and Species Variation The onset of anesthesia after intramuscular (IM) injection is typically 5 to 12 minutes. The duration of action is dose-dependent, generally lasting 20 to 60 minutes after a single injection. There are notable species differences in metabolism:
-
Dogs: The duration of effect of tiletamine exceeds that of this compound, which can lead to less tranquilization during recovery.
-
Cats: The duration of effect of this compound is longer than that of tiletamine, resulting in a greater degree of tranquilization during a smoother, but potentially prolonged, recovery.
1.4 Physiological Effects
-
Cardiovascular: A marked and persistent tachycardia (increased heart rate) is common in dogs shortly after administration. An initial increase in systolic blood pressure may be followed by a slight drop. In cats, a slight lowering of blood pressure may occur.
-
Respiratory: Respiratory depression can occur and is dose-dependent. A transient period of apnea (temporary cessation of breathing) may be observed immediately following intravenous (IV) injection. While the respiratory rate may increase, the tidal volume often decreases.
-
Reflexes: Protective reflexes, such as swallowing and coughing, are generally maintained. However, palpebral, pedal, and swallowing reflexes may be absent during the maintenance phase with isoflurane. The eyes typically remain open, and application of a corneal lubricant is recommended.
Experimental Protocols
2.1 General Preparation and Reconstitution
-
Animal Preparation: For elective procedures, animals should be fasted for an appropriate period (e.g., 12 hours for food, 2-4 hours for water) to reduce the risk of regurgitation and aspiration.
-
Drug Reconstitution: Tiletamine-zolazepam is supplied as a lyophilized powder. Reconstitute the vial with 5 mL of sterile water for injection. This will result in a solution containing 50 mg/mL of tiletamine and 50 mg/mL of this compound (total concentration of 100 mg/mL). The reconstituted solution is stable for a specified period, which should be confirmed with the manufacturer's instructions.
Diagram 2: Experimental Workflow
Caption: Standard workflow for tiletamine-zolazepam induction and isoflurane maintenance.
2.2 Protocol for Canines This protocol is based on studies evaluating tiletamine-zolazepam induction for isoflurane maintenance in dogs.
-
Premedication (Optional but Recommended): Administer premedication to reduce stress, decrease the required induction dose, and provide preemptive analgesia.
-
Example 1: Xylazine (0.5 mg/kg, IM) and atropine sulfate (0.04 mg/kg, IM) administered 10 minutes before induction.
-
Example 2: Xylazine (1 mg/kg, IM) administered prior to induction.
-
Other options include acepromazine, dexmedetomidine, or opioids.
-
-
Induction: Administer tiletamine-zolazepam intravenously (IV) at a dose of 2.2 to 4.4 mg/kg (1 to 2 mg/lb) .
-
Administer the drug slowly "to effect" over 30-45 seconds.
-
After 30-60 seconds, assess the level of anesthesia, muscle relaxation, and jaw tone to determine readiness for intubation.
-
If intubation is not possible, additional small increments may be given, not exceeding the total maximum dose.
-
-
Intubation and Maintenance:
-
Once an appropriate anesthetic depth is achieved, intubate the animal with a cuffed endotracheal tube.
-
Connect the endotracheal tube to an anesthesia machine.
-
Maintain anesthesia with 1.5% to 2.5% isoflurane in 100% oxygen. Adjust the vaporizer setting based on anesthetic depth, monitored via physiological parameters (heart rate, respiratory rate, blood pressure, reflexes).
-
-
Monitoring and Recovery:
-
Continuously monitor vital signs, including heart rate, respiratory rate, rectal temperature, and SpO2.
-
After the procedure, discontinue isoflurane administration.
-
Provide 100% oxygen until the animal's swallowing reflex returns and it can be safely extubated.
-
Monitor the animal closely during recovery for quality and any adverse events.
-
2.3 Protocol for Felines This protocol is based on a comparative study in cats.
-
Induction: Administer tiletamine-zolazepam intramuscularly (IM) at a dose of 10 mg/kg (5 mg/kg of tiletamine and 5 mg/kg of this compound).
-
Intubation and Maintenance:
-
Once the desired depth of anesthesia is achieved, the animal can be intubated or maintained on isoflurane via a face mask.
-
Maintain anesthesia with isoflurane in 100% oxygen. The specific concentration should be adjusted based on the patient's response.
-
-
Monitoring and Recovery:
-
Monitor vital signs throughout the procedure.
-
Recovery in cats may be prolonged, with significant tranquilization due to the longer half-life of this compound. Ensure the animal is kept in a warm, quiet environment.
-
Data Presentation
Table 1: Recommended Dosages for Anesthetic Induction
| Species | Premedication (Example) | Induction Agent | Induction Dose & Route | Maintenance | Source(s) |
| Dog | Xylazine (0.5 mg/kg, IM) + Atropine (0.04 mg/kg, IM) | Tiletamine-Zolazepam | 2 mg/kg, IV | 1.5-2.5% Isoflurane | |
| Dog | None | Tiletamine-Zolazepam | 2.2-4.4 mg/kg, IV (to effect) | Isoflurane | |
| Dog | None | Tiletamine-Zolazepam | Mean dose: 3.8 mg/kg, IV | Isoflurane | |
| Cat | None | Tiletamine-Zolazepam | 10 mg/kg, IM | Isoflurane |
Table 2: Physiological Parameters in Dogs (Premedicated with Xylazine/Atropine) Data adapted from a study where anesthesia was induced with tiletamine-zolazepam (2 mg/kg, IV) and maintained with isoflurane (1.5-2.5%). Values are presented as Mean ± SD where available.
| Parameter | Baseline (Pre-induction) | 10 min Post-induction | 30 min Post-induction | 60 min Post-induction | Source(s) |
| Rectal Temp (°C) | ~38.5 | Decreased | Significant Drop (p < 0.05) | Continued Decrease | |
| Heart Rate (beats/min) | Variable | Increased (non-significant) | Significant Drop (p < 0.05) | Decreased | |
| Resp. Rate (breaths/min) | Variable | Decreased | Significant Drop (p < 0.05) | Continued Decrease | |
| SpO2 (%) | >95% | Increased (non-significant) | Decreased | Decreased |
Table 3: Comparative Effects of IV Induction Agents in Healthy Dogs Maintained on Isoflurane Data represents changes observed immediately after induction (M₀). Values are presented as Mean ± SD or percentage change.
| Parameter | Tiletamine-Zolazepam (3.8 ± 0.8 mg/kg) | Alfaxalone (2.8 ± 0.3 mg/kg) | Ketamine-Diazepam (6.1 ± 0.9 mg/kg) | Propofol (5.4 ± 1.1 mg/kg) | Source(s) |
| Heart Rate (% increase) | +94.9% | +54.3% | +74.7% | N/A | |
| Post-induction Apnea | Not Reported | Occurred in 3/6 dogs | Not Reported | Not Reported | |
| Recovery Quality | Uncomplicated, comparable to ketamine-diazepam | Good, predictable | Uncomplicated | Good, predictable |
Table 4: Recovery Times in Dogs After Tiletamine-Zolazepam Induction (2 mg/kg, IV) Comparison between maintenance with Tiletamine-Zolazepam CRI vs. Isoflurane.
| Recovery Milestone | Maintenance Group 1 (T-Z CRI @ 2mg/kg/h) | Maintenance Group 2 (Isoflurane) | Source(s) |
| Time to Extubation (min) | 16.33 ± 3.61 | 5.33 ± 0.76 | |
| Time to Head Lift (min) | 45.16 ± 9.07 | 15.00 ± 2.55 | |
| Time to Stand Up (min) | 103.83 ± 19.04 | 38.00 ± 8.54 | |
| Time for Complete Recovery (min) | 150.16 ± 22.58 | 57.66 ± 9.13 |
References
- 1. ZOLETIL® (tiletamine and this compound for injection) [dailymed.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of Xylazine–Tiletamine–this compound on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telazol for Animal Use - Drugs.com [drugs.com]
Application Notes and Protocols: Olfactory Bulb Local Field Potential Studies Under Zolazepam Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of studying olfactory bulb (OB) local field potentials (LFPs) under zolazepam-based anesthesia. This compound, a benzodiazepine derivative, is a potent GABA-A receptor agonist frequently used in veterinary medicine in combination with other agents like tiletamine and xylazine for anesthesia.[1] Understanding its impact on olfactory bulb oscillations is crucial for interpreting data from anesthetized animal models in neuroscience and drug development.
Introduction
The olfactory bulb is a critical brain region for processing odor information, exhibiting distinct oscillatory activities in various frequency bands that are linked to sensory processing and network communication.[2][3] Anesthetics are known to significantly modulate these neural oscillations.[4][5] This document details the effects of a xylazine-tiletamine-zolazepam (XTZ) combination on rat olfactory bulb LFPs, providing quantitative data and experimental protocols to guide research in this area.
Quantitative Data Summary
The administration of a xylazine-tiletamine-zolazepam anesthetic cocktail induces significant and dynamic changes in the spectral power of local field potentials in the rat olfactory bulb. The most prominent effects are a significant increase in the power of lower frequency bands and a notable decrease in the high-gamma frequency band. These changes are summarized in the table below.
| Frequency Band | Frequency Range (Hz) | Change in Spectral Power under XTZ Anesthesia |
| Delta | 1 - 4 | Significantly Increased |
| Theta | 5 - 8 | No Significant Change |
| Alpha | 9 - 16 | Significantly Increased |
| Beta | 17 - 30 | No Significant Change |
| Low Gamma | 31 - 64 | Significantly Increased |
| Mid Gamma | 65 - 90 | Significantly Increased |
| High Gamma | 91 - 170 | Significantly Decreased |
Experimental Protocols
The following protocols are based on methodologies described in studies investigating the effects of xylazine-tiletamine-zolazepam anesthesia on olfactory bulb LFPs in rats.
Animal Preparation and Anesthesia
-
Animal Model: Adult male Wistar rats (250-300g) are commonly used.
-
Anesthetic Mixture: A combination of xylazine, tiletamine, and this compound is prepared. A common commercial formulation is Telazol® (tiletamine and this compound) or Zoletil®.
-
Dosage and Administration:
-
Xylazine (e.g., 2% solution) is administered intraperitoneally (IP) at a dose of 10 mg/kg.
-
Tiletamine-zolazepam (e.g., Zoletil-100) is administered IP at a dose of 50 mg/kg.
-
-
Anesthesia Monitoring: The depth of anesthesia should be monitored regularly by checking for the absence of the pedal withdrawal reflex. Body temperature should be maintained at 37°C using a heating pad.
Stereotaxic Surgery and Electrode Implantation
-
Stereotaxic Apparatus: The anesthetized rat is placed in a stereotaxic frame.
-
Craniotomy: A small hole is drilled in the skull over the olfactory bulb. The coordinates for the olfactory bulb are typically determined based on a stereotaxic atlas (e.g., AP: +7.0 mm from bregma, ML: 1.5 mm from the midline).
-
Electrode Implantation: A recording electrode (e.g., a tungsten microelectrode with an impedance of 1-2 MΩ) is slowly lowered into the granule cell layer of the olfactory bulb (approximately 1.5-2.0 mm from the dural surface). A reference electrode is placed in a region with minimal electrical activity, such as over the cerebellum.
-
Fixation: The electrode is secured to the skull using dental acrylic.
Local Field Potential (LFP) Recording
-
Data Acquisition System: LFP signals are acquired using a multi-channel data acquisition system.
-
Recording Parameters:
-
Sampling Rate: At least 1 kHz to capture the full spectrum of relevant frequencies.
-
Filtering: A band-pass filter is typically applied, for example, between 0.5 Hz and 300 Hz. A notch filter at 50 or 60 Hz may be necessary to remove line noise.
-
-
Experimental Timeline:
-
Baseline Recording: Record LFP activity for a baseline period (e.g., 10-15 minutes) before the administration of the anesthetic.
-
Anesthesia Induction: Administer the xylazine-tiletamine-zolazepam cocktail.
-
Post-Anesthesia Recording: Continuously record LFP for an extended period (e.g., up to 120 minutes) to observe the dynamic changes during anesthesia.
-
Data Analysis
-
Spectral Analysis: The recorded LFP data is subjected to spectral analysis to determine the power in different frequency bands. This is typically done using Fast Fourier Transform (FFT) or wavelet analysis.
-
Time-Frequency Analysis: To visualize the dynamic changes in spectral power over time, a time-frequency analysis (e.g., using spectrograms) is performed.
-
Statistical Analysis: Statistical tests (e.g., ANOVA) are used to compare the spectral power in different frequency bands between the baseline (awake) state and the anesthetized state.
Visualizations
Experimental Workflow
Caption: Experimental workflow for olfactory bulb LFP studies.
This compound Signaling Pathway at the GABA-A Receptor
Caption: this compound's mechanism of action at the GABA-A receptor.
This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions when GABA binds to the receptor. The influx of negatively charged chloride ions causes hyperpolarization of the neuron, resulting in an overall inhibitory effect on neuronal activity. This inhibitory action is thought to underlie the changes observed in the olfactory bulb LFP oscillations under this compound anesthesia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Odor vapor pressure and quality modulate local field potential oscillatory patterns in the olfactory bulb of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neural Dynamics of Olfactory Perception: Low- and High-Frequency Modulations of Local Field Potential Spectra in Mice Revealed by an Oddball Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthetic-dependent field potential interactions in the olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Different Anesthetics on Oscillations in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Reconstituting and Storing Telazol® for Research Applications
Introduction
This document provides detailed protocols for the reconstitution, storage, and handling of Telazol® (a combination of tiletamine hydrochloride and zolazepam hydrochloride) for use in research settings. Telazol® is a non-narcotic, non-barbiturate injectable anesthetic agent commonly used for anesthesia and restraint in various animal models. Adherence to these guidelines is crucial for ensuring the efficacy of the agent, the safety of research animals, and the integrity of experimental outcomes.
Materials and Equipment
-
Vial of Telazol® (lyophilized powder)
-
Sterile Water for Injection, USP
-
Sterile syringes (5 mL and other sizes as needed for dosing)
-
Sterile needles (e.g., 20-22 gauge)
-
70% ethanol or other appropriate disinfectant
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Light-protective storage containers (optional, for aliquots)
-
Refrigerator (2-8°C)
-
Freezer (-20°C, for extended storage of aliquots, if validated by internal lab protocols)
Reconstitution Protocol
The standard reconstitution of Telazol® should be performed under aseptic conditions to prevent contamination.
Standard Reconstitution with Sterile Water
-
Preparation: Before starting, inspect the Telazol® vial to ensure the seal is intact and the lyophilized powder is present. Disinfect the rubber stopper of both the Telazol® vial and the sterile water vial with 70% ethanol.
-
Reconstitution: Using a sterile 5 mL syringe, draw 5 mL of Sterile Water for Injection, USP.
-
Inject the 5 mL of sterile water into the Telazol® vial.
-
Dissolution: Gently agitate the vial until the powder is completely dissolved.[1][2][3][4][5] The resulting solution will be clear and may range in color from colorless to light amber.
-
Final Concentration: This procedure yields a solution with a total concentration of 100 mg/mL, containing 50 mg/mL of tiletamine and 50 mg/mL of this compound.
-
Labeling: Clearly label the reconstituted vial with the date of reconstitution, the final concentration (100 mg/mL), and the new expiration date based on the storage conditions.
Alternative Reconstitution for Specific Research Protocols
In some research protocols, particularly for anesthesia in specific animal models like pigs or for creating anesthetic cocktails, Telazol® may be reconstituted with other sterile injectable solutions instead of sterile water.
-
Example with Xylazine (for swine): For pigs, Telazol® powder can be reconstituted with 5 mL of xylazine (20 mg/mL or 100 mg/mL depending on the pig's weight) instead of sterile water. This creates a combination anesthetic.
-
Example with Butorphanol and Dexmedetomidine (TTDex): For use in shelter medicine research, Telazol® can be reconstituted with a mixture of 2.5 mL of butorphanol (10 mg/mL) and 2.5 mL of dexmedetomidine (0.5 mg/mL).
Note: When using alternative diluents, the stability of the resulting solution may differ from the manufacturer's specifications for water-reconstituted Telazol®. Researchers should consult relevant literature or perform their own stability studies for these custom preparations. The TTDex combination has been noted to be storable at room temperature for up to 3 months based on clinical experience.
Storage of Reconstituted Telazol®
Proper storage of reconstituted Telazol® is critical to maintain its potency and sterility.
Short-Term and Long-Term Storage
-
Room Temperature Storage: Reconstituted Telazol® can be stored at a controlled room temperature of 20° to 25°C (68° to 77°F). Under these conditions, the solution should be discarded after 7 days.
-
Refrigerated Storage: For longer-term storage, the reconstituted solution should be kept in a refrigerator at 2°C to 8°C. When refrigerated, the solution is stable for up to 56 days. Some sources for a similar product, Zoletil™, suggest a shorter refrigerated stability of 14 days, so it is crucial to follow the manufacturer's guidelines for the specific product being used.
Aliquoting for Multiple Experiments
To avoid repeated puncture of the vial stopper, which can increase the risk of contamination, it is good practice to divide the reconstituted solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
After reconstitution, use sterile syringes to draw up the desired aliquot volumes.
-
Dispense into sterile, properly labeled tubes (e.g., cryovials).
-
Store the aliquots under the appropriate conditions (refrigerated or frozen, if validated).
-
When an aliquot is needed, thaw it to room temperature and use it immediately. Do not refreeze thawed aliquots.
Data Summary Tables
Table 1: Reconstitution Parameters
| Parameter | Value |
| Diluent | Sterile Water for Injection, USP |
| Diluent Volume | 5 mL |
| Final Total Concentration | 100 mg/mL |
| Tiletamine Concentration | 50 mg/mL |
| This compound Concentration | 50 mg/mL |
Table 2: Storage Conditions and Stability of Reconstituted Telazol®
| Storage Condition | Temperature | Stability Period |
| Room Temperature | 20° to 25°C (68° to 77°F) | 7 days |
| Refrigerated | 2°C to 8°C | 56 days |
Experimental Workflows and Diagrams
Standard Reconstitution and Storage Workflow
Caption: Workflow for the standard reconstitution and storage of Telazol®.
Decision Logic for Telazol® Storage
Caption: Decision tree for selecting the appropriate storage condition for reconstituted Telazol®.
Safety Precautions
-
Telazol® is a Schedule III controlled substance in the United States and requires special handling, storage, and record-keeping in compliance with DEA regulations.
-
Always wear appropriate PPE, including gloves and safety glasses, when handling Telazol®.
-
In case of accidental exposure, seek immediate medical attention.
-
Facilities for maintaining a patent airway, artificial ventilation, and oxygen supplementation should be available when using Telazol® for anesthesia.
-
Respiratory depression may occur, especially at high doses.
-
Use with caution in animals with pre-existing renal, cardiac, or pulmonary dysfunction.
References
Application Notes and Protocols: Balanced Anesthesia in Swine Research Utilizing Zolazepam
Audience: Researchers, scientists, and drug development professionals.
Introduction: Swine models are integral to biomedical and translational research.[1] Achieving safe, effective, and stable anesthesia is critical for both animal welfare and the acquisition of reliable experimental data. Balanced anesthesia, which combines multiple drugs, is advantageous as it allows for lower dosages of individual agents, thereby reducing the risk of adverse side effects.[1] Tiletamine-zolazepam (often marketed as Telazol® or Zoletil®) is a frequently used injectable anesthetic combination in swine.[1][2][3] Tiletamine, a dissociative anesthetic, provides immobilization and analgesia, while zolazepam, a benzodiazepine, induces muscle relaxation and sedation. This document provides detailed application notes and protocols for balanced anesthetic regimens incorporating this compound for use in swine research.
I. Quantitative Data Summary: Anesthetic Protocols
The following tables summarize quantitative data from various balanced anesthetic protocols using tiletamine-zolazepam in swine.
Table 1: Tiletamine-Zolazepam Based Combination Protocols
| Protocol Name | Anesthetic Agents | Dosages (mg/kg) | Route | Key Findings | Citations |
| TKX | Tiletamine-Zolazepam, Ketamine, Xylazine | 5 / 2.5 / 2.5 | IM | Provides comparable general anesthesia to TKD for radiographic procedures. | |
| 4.4 / 2.2 / 2.2 | IM | Yields a surgical anesthesia plane for 47 to 60 minutes. | |||
| 4.4 / 2.2 / 4.4 | IM | Yields a surgical anesthesia plane for 60 to 75 minutes. | |||
| TKD | Tiletamine-Zolazepam, Ketamine, Dexmedetomidine | 5 / 2.5 / 0.0125 | IM | Provides comparable general anesthesia to TKX for radiographic procedures. | |
| 10 / 5 / 0.025 | IM | Faster sternal recumbency but longer recovery time compared to lower dose. | |||
| TZDB | Tiletamine-Zolazepam, Detomidine, Butorphanol | 3 / 0.18 / 0.12 | IM | 100% successful endotracheal intubation reported in a study. | |
| TZXB | Tiletamine-Zolazepam, Xylazine, Butorphanol | 4 / 4 / 0.2 | IM | 100% successful endotracheal intubation reported in a study. | |
| DTZB | Dexmedetomidine, Tiletamine-Zolazepam, Butorphanol | 0.025 / 2.5 / 0.1 | IM | Provides up to two hours of anesthesia with stable physiological parameters. | |
| Tiletamine-Zolazepam alone | Tiletamine-Zolazepam | 4.4 (2.2 of each) | IM | Prolonged recovery, which can be shortened with flumazenil. | |
| 6 (3 of each) | IM | Used to induce unconsciousness for euthanasia. | |||
| Telazol-Xylazine | Tiletamine-Zolazepam, Xylazine | 4.4 / 2.2 | IM | An excellent combination for induction, providing rapid sedation. |
Table 2: Anesthetic Event Timelines
| Protocol | Time to Sternal Recumbency (Onset of Anesthesia) | Time to Lateral Recumbency | Duration of Anesthesia | Recovery Time | Citations |
| TKD (5/2.5/0.0125 mg/kg) | Not specified | Not specified | ~45 min procedure | Not specified, atipamezole administered at 45 min | |
| TKX (5/2.5/2.5 mg/kg) | Not specified | Not specified | ~45 min procedure | Not specified, atipamezole administered at 45 min | |
| Tiletamine-Zolazepam (4.4 mg/kg) | Within 4 min | Within 4 min | 32.8 min | 146.8 ± 14.5 min (without reversal) | |
| Tiletamine-Zolazepam (4.4 mg/kg) + Flumazenil | Within 4 min | Within 4 min | Significantly shorter than without reversal | Significantly faster than without reversal |
II. Experimental Protocols
Protocol 1: TKX (Tiletamine-Zolazepam, Ketamine, Xylazine) Anesthesia
1. Objective: To induce and maintain general anesthesia for short to moderate duration procedures (45-75 minutes).
2. Materials:
- Tiletamine-zolazepam (lyophilized powder, 500 mg total)
- Ketamine (100 mg/mL)
- Xylazine (100 mg/mL)
- Sterile water or saline for reconstitution
- Appropriate syringes and needles (18-20 gauge)
- Monitoring equipment (pulse oximeter, ECG, thermometer, blood pressure monitor)
3. Drug Preparation (TKX "cocktail"):
- Reconstitute one 500 mg vial of tiletamine-zolazepam with 2.5 mL of ketamine (100 mg/mL) and 2.5 mL of xylazine (100 mg/mL).
- This results in a 5 mL solution with the following final concentrations: 50 mg/mL tiletamine, 50 mg/mL this compound, 50 mg/mL ketamine, and 50 mg/mL xylazine.
4. Animal Preparation:
- Fast pigs for 8-12 hours with free access to water to reduce the risk of regurgitation and aspiration.
- Obtain an accurate body weight to ensure correct dosage calculation.
- Apply ophthalmic ointment to prevent corneal drying.
5. Anesthetic Administration:
- Administer the prepared TKX solution intramuscularly (IM) into the neck muscles behind the ear or the semimembranosus/semitendinosus muscles of the hind limb.
- Dosage: The recommended dose is typically around 0.05 mL/kg, which corresponds to 5 mg/kg tiletamine-zolazepam, 2.5 mg/kg ketamine, and 2.5 mg/kg xylazine. Adjust dosage based on the required depth and duration of anesthesia (see Table 1).
6. Monitoring:
- Continuously monitor physiological parameters including heart rate, respiratory rate, oxygen saturation (SpO2), body temperature, and blood pressure.
- Assess anesthetic depth by checking for the absence of palpebral (blink) and pedal withdrawal reflexes.
7. Recovery:
- Place the animal in a quiet, warm, and well-padded area for recovery.
- Continue monitoring until the animal is in sternal recumbency and able to stand.
- The use of a reversal agent for xylazine, such as atipamezole, can be considered to shorten recovery time.
Protocol 2: DTZB (Dexmedetomidine, Tiletamine-Zolazepam, Butorphanol) Anesthesia
1. Objective: To induce and maintain anesthesia for up to two hours with stable physiological parameters.
2. Materials:
- Dexmedetomidine (e.g., 0.5 mg/mL)
- Tiletamine-zolazepam (reconstituted to 100 mg/mL)
- Butorphanol (10 mg/mL)
- Sterile syringes and needles
- Monitoring equipment
3. Drug Preparation:
- Prepare a solution containing: dexmedetomidine (0.025 mg/kg), tiletamine (2.5 mg/kg), this compound (2.5 mg/kg), and butorphanol (0.1 mg/kg).
- One example of combining these is to mix 2.5 mL of reconstituted tiletamine-zolazepam (100 mg/mL), 2.5 mL of dexmedetomidine (0.5 mg/mL), and 1 mL of butorphanol (10 mg/mL). This results in each milliliter containing approximately 0.42 mg/mL dexmedetomidine, 83.3 mg/mL tiletamine-zolazepam, and 1.67 mg/mL butorphanol. The total injection volume would be 0.06 mL/kg.
4. Animal Preparation and Anesthetic Administration:
- Follow the same preparation steps as in Protocol 1.
- Administer the prepared solution via deep intramuscular injection.
5. Monitoring and Recovery:
- Follow the same monitoring and recovery procedures as in Protocol 1.
- This combination has been shown to maintain spontaneous respiration, so intubation may not be necessary for non-invasive procedures.
- To prolong anesthesia, one-third of the initial dose can be administered intravenously after one hour.
III. Visualizations: Diagrams and Workflows
Caption: High-level signaling pathways of common anesthetic agents in swine.
Caption: Experimental workflow for swine anesthesia.
Caption: Logical relationship of components in a balanced anesthetic protocol.
References
Troubleshooting & Optimization
Technical Support Center: Species-Specific Adverse Effects of Zolazepam in Canines vs. Felines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the species-specific adverse effects of zolazepam, a benzodiazepine anesthetic agent, when used in canines and felines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in the metabolic processing of this compound between dogs and cats?
A1: The most significant difference lies in the elimination half-life of this compound. Canines metabolize this compound much faster than felines. The elimination half-life of this compound in dogs is approximately 60 minutes or less, whereas in cats it is significantly longer, at around 270 minutes.[1] This disparity in metabolic rate is a key factor contributing to the different adverse effect profiles observed during anesthetic recovery in the two species.
Q2: How do the differing metabolic rates of this compound and its combination with tiletamine affect anesthetic recovery in dogs and cats?
A2: this compound is commonly combined with the dissociative anesthetic tiletamine (e.g., in Telazol® or Zoletil®). The differential metabolism of these two components leads to distinct recovery characteristics in canines and felines:
-
In Felines: The effect of this compound outlasts that of tiletamine. This results in a recovery characterized by a greater degree of tranquilization and sedation, which is generally smoother but prolonged.[2]
-
In Canines: The effect of tiletamine persists longer than that of this compound. Consequently, dogs may experience a shorter but more challenging recovery, with less tranquilization and a higher potential for excitement, agitation, and other adverse neurological signs.[1][2]
Q3: What are the most common adverse effects of this compound (in combination with tiletamine) observed in canines?
A3: Due to the shorter duration of action of this compound relative to tiletamine, canines are more prone to adverse effects associated with the dissociative component during recovery. These can include:
-
Cardiovascular: Marked and persistent tachycardia is a frequent occurrence in dogs, typically starting within two minutes of intramuscular injection.[1] While stroke volume may decrease to maintain cardiac output, higher doses can lead to myocardial depression.
-
Neurological: During recovery, dogs may exhibit excitement, purposeless muscle activity, vocalization, involuntary muscle twitching, and hypertonia.
-
Respiratory: Respiratory depression can occur, particularly at higher doses.
-
Other: Insufficient anesthesia has been reported in some dogs.
Q4: What are the most common adverse effects of this compound (in combination with tiletamine) observed in felines?
A4: Felines generally experience a wider margin of safety with tiletamine-zolazepam compared to dogs. However, due to the prolonged action of this compound, the most notable adverse effect is a significantly extended recovery period. Other potential adverse effects include:
-
Cardiovascular: In contrast to dogs, significant changes in heart rate are not typically observed in cats.
-
Respiratory: Respiratory depression can occur, especially at high doses. Apnea following intravenous administration has been observed, though it is relatively rare.
-
Other: Pulmonary edema has been reported in cats. Due to the prolonged recovery, there is an increased risk of hypothermia.
Troubleshooting Guides
Issue: Unexpectedly rough and agitated recovery in a canine subject.
Cause: This is a common species-specific adverse effect due to the shorter half-life of this compound compared to tiletamine, leaving the dissociative effects of tiletamine unopposed during recovery.
Solution:
-
Environment: Ensure the animal recovers in a quiet, dark, and calm environment to minimize external stimuli that could exacerbate excitement.
-
Supportive Care: Provide supportive care as needed, including maintaining body temperature.
-
Pharmacological Intervention: The administration of other sedatives or tranquilizers, such as alpha-2 agonists or acepromazine, may help to smooth the recovery period.
Issue: Excessively prolonged recovery in a feline subject.
Cause: This is an expected consequence of the slow metabolism of this compound in cats.
Solution:
-
Monitoring: Continue to monitor vital signs, including body temperature, throughout the extended recovery period.
-
Thermoregulation: Provide a heat source to prevent hypothermia, as prolonged recumbency increases the risk of heat loss.
-
Fluid Therapy: Consider intravenous fluid therapy to support hydration and aid in drug elimination.
-
Reversal Agents: While not always fully effective for the this compound component, the use of a benzodiazepine antagonist like flumazenil could be considered, though its efficacy in significantly shortening recovery in cats anesthetized with a tiletamine-zolazepam combination may be limited.
Data Presentation
Table 1: Summary of Species-Specific Adverse Effects of Tiletamine-Zolazepam
| Adverse Effect | Canines | Felines |
| Recovery Characteristics | Shorter duration, often with excitement, agitation, vocalization, and muscle rigidity. | Prolonged and tranquil recovery. |
| Cardiovascular Effects | Marked and persistent tachycardia is common. | Heart rate is generally stable. |
| Respiratory Effects | Respiratory depression, especially at high doses. | Respiratory depression at high doses; rare instances of apnea. |
| Neurological Effects | Involuntary muscular twitching, hypertonicity, and potential for seizures. | Less common, recovery is generally smoother. |
| Other | Insufficient anesthesia reported. | Pulmonary edema has been reported. |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Elimination Half-Life |
| Canine | ≤ 60 minutes |
| Feline | ~270 minutes |
Experimental Protocols
Protocol: General Anesthetic Monitoring for Canines and Felines Administered Tiletamine-Zolazepam
This protocol outlines the essential monitoring steps for both canines and felines during anesthesia with a tiletamine-zolazepam combination.
1. Pre-Anesthetic Evaluation:
- Conduct a thorough physical examination.
- Obtain a complete patient history.
- Perform pre-anesthetic blood work as appropriate for the animal's age and health status.
2. Anesthetic Administration and Induction:
- Administer tiletamine-zolazepam at the calculated dose via the appropriate route (intramuscular or intravenous).
- Record the time of administration and the dose given.
- Monitor for the onset of anesthesia, which typically occurs within 5 to 12 minutes after intramuscular injection.
3. Intra-Anesthetic Monitoring:
- Cardiovascular System:
- Monitor heart rate and rhythm continuously via electrocardiography (ECG) or auscultation.
- Monitor blood pressure (systolic, diastolic, and mean arterial pressure) at regular intervals (e.g., every 5 minutes).
- Respiratory System:
- Monitor respiratory rate and effort continuously.
- Use pulse oximetry to monitor hemoglobin oxygen saturation (SpO2).
- Capnography (if intubated) to monitor end-tidal CO2.
- Thermoregulation:
- Monitor body temperature at regular intervals, especially in smaller animals and during prolonged procedures.
- Anesthetic Depth:
- Assess reflexes (e.g., palpebral, pedal) to gauge the depth of anesthesia. Note that with dissociative anesthetics, some reflexes may be maintained.
- Monitor for any deliberate conscious response to nociceptive stimuli.
4. Post-Anesthetic Recovery:
- Place the animal in a quiet, warm, and comfortable area for recovery.
- Continue to monitor vital signs until the animal is conscious and able to maintain sternal recumbency.
- Provide supplemental heat as needed to prevent hypothermia.
- Observe for any adverse recovery events such as excitement, vocalization, or prolonged sedation, and provide supportive care as necessary.
Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action on the GABA-A Receptor.
Experimental Workflow
Caption: Experimental Workflow for Evaluating Anesthetic Agents.
References
Strategies to mitigate pain on injection with zolazepam
Technical Support Center: Tiletamine-Zolazepam
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of tiletamine-zolazepam, with a specific focus on strategies to mitigate pain on injection.
Frequently Asked Questions (FAQs)
Q1: Why is there pain associated with the injection of tiletamine-zolazepam?
A1: The primary cause of pain upon intramuscular (IM) or subcutaneous (SC) injection of reconstituted tiletamine-zolazepam is the low pH of the solution. The reconstituted product has a pH ranging from 2.0 to 3.5[1][2]. This acidity can cause a stinging or burning sensation by directly activating nociceptors at the injection site.
Q2: What is the underlying mechanism of acid-induced injection pain?
A2: The acidic nature of the tiletamine-zolazepam solution leads to an increase in proton (H+) concentration in the extracellular fluid at the injection site. These protons directly activate specialized proteins on the nerve endings of nociceptors (pain-sensing neurons) called Acid-Sensing Ion Channels (ASICs)[3][4]. The activation of ASICs, particularly subtypes like ASIC1 and ASIC3, opens a channel that allows an influx of positive ions (primarily sodium, Na+) into the neuron[5]. This influx depolarizes the neuronal membrane, generating an electrical signal that is transmitted to the central nervous system and perceived as pain.
Q3: What are the observable signs of injection pain in laboratory animals?
A3: Behavioral signs of acute pain during or immediately after injection can vary by species. Common indicators include:
-
Vocalization: Whimpering, crying, or growling during or immediately after the injection.
-
Withdrawal Reflex: Flinching or pulling the limb away from the injection site.
-
Aggression: Biting or scratching at the person administering the injection.
-
Post-injection Guarding: Licking, chewing, or guarding the injection site.
-
General Restlessness: Agitation or difficulty settling after the injection.
Q4: What strategies can be employed to mitigate injection pain associated with tiletamine-zolazepam?
A4: While quantitative, peer-reviewed data specifically for tiletamine-zolazepam is limited, several chemical and physical strategies are anecdotally reported or extrapolated from practices with other acidic injectables. These include:
-
Buffering the solution: Adjusting the pH of the reconstituted solution towards a more neutral physiological range.
-
Dilution: Increasing the volume of the injection to reduce the concentration of the acidic solution.
-
Warming the solution: Bringing the solution to body temperature before injection.
-
Altering Injection Technique: Using smaller gauge needles and a slower injection rate.
-
Reconstitution with other agents: Using other anesthetics or analgesics as the diluent instead of sterile water.
Troubleshooting Guide: Mitigating Injection Pain
This guide provides an overview of potential pain mitigation strategies. Researchers should be aware that modification of the drug's formulation is considered off-label use and may impact its stability and efficacy. It is crucial to conduct pilot studies to validate any modified protocol.
Strategy 1: Buffering with Sodium Bicarbonate
-
Issue: The low pH of the reconstituted tiletamine-zolazepam solution causes a stinging sensation upon injection.
-
Proposed Solution: Neutralize the pH of the solution by adding a buffering agent, such as sodium bicarbonate.
-
Caveats:
-
Adding too much sodium bicarbonate can cause the drug to precipitate out of the solution, rendering it unusable and potentially harmful.
-
The stability and efficacy of the buffered solution over time have not been formally studied. Buffered solutions should be used immediately after preparation.
-
There is no universally validated protocol for buffering tiletamine-zolazepam. The following is a commonly cited anecdotal method that requires careful in-house validation.
-
| Parameter | Description | Potential Risks |
| Buffering Agent | 8.4% Sodium Bicarbonate | Over-alkalinization, precipitation |
| Anecdotal Ratio | 1 part Sodium Bicarbonate to 9 or 10 parts reconstituted tiletamine-zolazepam | Lack of validated data, potential for altered drug efficacy |
| Target pH | ~6.5 - 7.0 | Difficult to achieve without precipitation |
| Preparation | Should be prepared immediately before use | Unknown stability |
Strategy 2: Dilution of the Reconstituted Solution
-
Issue: High concentration of the acidic solution at the injection site.
-
Proposed Solution: Dilute the reconstituted tiletamine-zolazepam with sterile saline or another compatible anesthetic agent. This increases the total volume but reduces the immediate acidic insult to the tissues.
-
Caveats:
-
Dilution will increase the total volume of the injection, which may be a limiting factor in smaller animals or when using intramuscular routes.
-
The anesthetic efficacy of the diluted solution must be re-validated to ensure proper anesthetic depth is achieved.
-
| Diluent | Potential Ratio (T-Z : Diluent) | Considerations |
| Sterile Saline | 1:1 | Doubles the injection volume. May slightly increase the pH. |
| Ketamine (100 mg/mL) | Varies by protocol | Often used in combination protocols (e.g., TKX - Tiletamine-Zolazepam, Ketamine, Xylazine) to provide a balanced anesthetic with potentially less pain on injection due to the overall anesthetic and analgesic effect, though ketamine itself is also acidic. |
| Lidocaine (2%) | 1:1 (anecdotal) | Provides local anesthesia at the injection site. Note: Lidocaine can have systemic effects and may alter the overall anesthetic profile. |
Strategy 3: Physical Modifications
-
Issue: Pain can be exacerbated by the physical properties of the injection.
-
Proposed Solution: Modify the temperature of the injectate and the technique of administration.
-
Caveats:
-
The effect of warming on the stability of reconstituted tiletamine-zolazepam has not been formally evaluated.
-
| Technique | Method | Rationale |
| Warming | Gently warm the syringe in your hand or a water bath to approximately body temperature (37-40°C) before injection. | Warming local anesthetics has been shown to significantly reduce injection pain. |
| Slow Injection Rate | Administer the injection slowly over 30-60 seconds. | Reduces the rate of tissue distension and the initial concentration of the acidic solution at the nerve endings. |
| Needle Gauge | Use the smallest appropriate gauge needle for the injection volume and viscosity. | A smaller needle causes less tissue trauma. |
Experimental Protocols
The following is a proposed experimental workflow for quantitatively assessing the efficacy of a pain mitigation strategy for tiletamine-zolazepam injection in a rodent model. This protocol should be adapted and approved by the institution's animal care and use committee.
Objective: To determine if buffering reconstituted tiletamine-zolazepam with sodium bicarbonate reduces acute injection pain.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (n=10 per group).
-
Groups:
-
Control Group: Injection of standard reconstituted tiletamine-zolazepam (50 mg/mL).
-
Treatment Group: Injection of buffered tiletamine-zolazepam (e.g., 9:1 ratio with 8.4% sodium bicarbonate, pH confirmed).
-
Saline Control: Injection of sterile saline to control for the physical stimulus of the injection.
-
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Record baseline behavioral data.
-
Administer a standardized volume of the assigned test article via intramuscular injection into the quadriceps muscle.
-
Immediately after injection, begin video recording and behavioral pain scoring for a period of 5 minutes.
-
-
Pain Assessment:
-
Utilize a composite pain scoring system that includes:
-
Guarding: Duration of time the animal holds the injected limb off the floor.
-
Licking/Biting: Frequency and duration of licking or biting at the injection site.
-
Flinching/Vocalization: Number of spontaneous flinches or vocalizations.
-
-
Pain scoring should be performed by two blinded observers.
-
-
Data Analysis:
-
Compare the pain scores between the control and treatment groups using an appropriate statistical test (e.g., Mann-Whitney U test).
-
A p-value of <0.05 will be considered statistically significant.
-
Visualizations
Signaling Pathway of Acid-Induced Injection Pain
References
- 1. Review of different methods used for clinical recognition and assessment of pain in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthetic and physiologic effects of tiletamine, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pethospicevet.com [pethospicevet.com]
- 4. Assessment of a Combination of Tiletamine/Zolazepam, Ketamine, and Dexmedetomidine for Anesthesia of Swine (Sus domesticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
Technical Support Center: Reversal of Zolazepam Sedation with Flumazenil in Dogs
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective reversal of zolazepam-induced sedation in dogs using flumazenil. The combination of tiletamine and this compound is a common injectable anesthetic agent, and understanding the nuances of its partial reversal is critical for experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its reversal agent, flumazenil?
A1: this compound is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedation, muscle relaxation, and anxiolysis. Flumazenil is a competitive antagonist that binds to the same site on the GABA-A receptor, displacing this compound and rapidly reversing its sedative effects.[1][2]
Q2: Why doesn't flumazenil reverse all the effects of tiletamine-zolazepam anesthesia?
A2: Tiletamine-zolazepam is a 1:1 combination of a dissociative anesthetic (tiletamine) and a benzodiazepine (this compound).[3][4] Flumazenil is specific for the benzodiazepine receptor and therefore only reverses the effects of this compound.[5] The effects of tiletamine, such as catalepsy, analgesia, and potential central nervous system stimulation, are not antagonized by flumazenil.
Q3: What is the recommended dosage of flumazenil for reversing this compound in dogs?
A3: Published studies indicate that intravenous (IV) flumazenil doses between 0.04 mg/kg and 0.1 mg/kg are effective. Doses of 0.04 and 0.06 mg/kg have been shown to be effective for reversal without significant adverse effects. A higher dose of 0.1 mg/kg has also been used successfully. It is advisable to start with a lower dose and titrate to effect.
Q4: When should flumazenil be administered after tiletamine-zolazepam?
A4: It is recommended to administer flumazenil at least 20 minutes after the last dose of tiletamine-zolazepam. This waiting period allows for the initial effects of tiletamine to subside, reducing the risk of adverse effects like seizures or muscle rigidity that can occur if the sedative effects of this compound are reversed while tiletamine is still at its peak effect.
Troubleshooting Guide
Issue 1: Incomplete or rough recovery after flumazenil administration.
-
Cause: The continued effects of the un-reversed tiletamine component can lead to signs of CNS stimulation such as muscle rigidity, shivering, seizures, or vocalization. This is more likely if flumazenil is administered too soon or at too high a dose.
-
Solution:
-
Ensure Proper Timing: Verify that at least 20 minutes have passed since the administration of tiletamine-zolazepam before giving flumazenil.
-
Optimize Dose: Use the lower end of the effective dose range for flumazenil (e.g., 0.04 mg/kg IV) to achieve a smoother recovery. Higher doses (≥ 0.08 mg/kg) are associated with a greater incidence of adverse effects.
-
Supportive Care: Provide a quiet, calm environment for recovery. Supportive care may be necessary to manage CNS stimulation.
-
Issue 2: The dog experiences re-sedation after initial reversal.
-
Cause: The duration of action of flumazenil (around 1 hour) is shorter than that of this compound. If a large dose of this compound was administered, its effects may return as the flumazenil is metabolized.
-
Solution:
-
Repeat Dosing: Flumazenil can be re-administered if significant respiratory depression or sedation reoccurs. Use a low dose and monitor the animal closely.
-
Monitoring: Continue to monitor the animal's vital signs and level of sedation for an extended period after the initial reversal.
-
Issue 3: Tachycardia or other cardiovascular changes are observed post-reversal.
-
Cause: Tiletamine-zolazepam itself can cause tachycardia. The administration of flumazenil can also lead to changes in heart rate.
-
Solution:
-
Monitor Vitals: Continuously monitor heart rate, respiratory rate, and temperature.
-
Assess Overall Condition: In many cases, these changes are transient and remain within a clinically acceptable range. Evaluate the animal's overall physiological status to determine if intervention is necessary.
-
Quantitative Data Summary
The following tables summarize data from key studies on the use of flumazenil to reverse tiletamine-zolazepam (TZ) anesthesia in dogs.
Table 1: Dosage and Administration Timing
| Study | TZ Dose (IV) | Flumazenil Dose (IV) | Time of Flumazenil Administration (Post-TZ) |
| Won et al. (2010) | 10 mg/kg | 0.1 mg/kg | 20 minutes |
| Lee et al. (2018) | 20 mg/kg | 0.02 - 0.16 mg/kg | 20 minutes |
Table 2: Effects on Recovery Times (in minutes)
| Study | Group | Sternal Recumbency | Standing | Walking |
| Won et al. (2010) | TZ only | 50.7 ± 19.9 | 82.0 ± 23.6 | 96.2 ± 28.0 |
| TZ + Flumazenil | 44.7 ± 9.7 | 66.2 ± 20.1 | 74.5 ± 25.0 | |
| Lee et al. (2018) | TZ only (Control) | - | 100.3 ± 7.4 | - |
| TZ + Flumazenil | - | Significantly reduced | - |
(Data presented as mean ± standard deviation where available)
Experimental Protocols
Protocol: Reversal of Tiletamine-Zolazepam Anesthesia
This protocol is a synthesized example based on published methodologies. Researchers should adapt it based on their specific experimental needs and institutional animal care guidelines.
-
Animal Preparation:
-
Use clinically healthy dogs.
-
Fast animals for at least 6-12 hours prior to the experiment.
-
Record baseline physiological data, including heart rate, respiratory rate, and rectal temperature.
-
Place an intravenous catheter for drug administration and fluid support if necessary.
-
-
Anesthetic Induction:
-
Administer tiletamine-zolazepam intravenously at the desired dose (e.g., 10-20 mg/kg).
-
Monitor the animal for signs of anesthesia, including loss of righting reflex and muscle relaxation.
-
-
Anesthetic Monitoring:
-
Continuously monitor vital signs throughout the sedation period.
-
Record physiological parameters at regular intervals (e.g., 1, 5, 10, 15, and 20 minutes post-induction).
-
-
Antagonist Administration:
-
At 20 minutes post-tiletamine-zolazepam administration, administer flumazenil intravenously.
-
A recommended starting dose is 0.04-0.06 mg/kg.
-
-
Post-Reversal Monitoring and Data Collection:
-
Continue to monitor and record vital signs at frequent intervals (e.g., every 5-10 minutes) for at least 60-90 minutes post-reversal.
-
Record recovery milestones:
-
Time to first head lift.
-
Time to sternal recumbency (animal is able to lie on its chest).
-
Time to standing.
-
Time to walking.
-
-
Observe and score the quality of recovery, noting any adverse effects such as shivering, muscle rigidity, or vocalization.
-
Visualizations
Mechanism of Action at the GABA-A Receptor
Caption: this compound enhances GABA-A receptor activity, causing sedation. Flumazenil competitively blocks this action, leading to reversal.
Experimental Workflow
Caption: Workflow for tiletamine-zolazepam (TZ) induction and subsequent flumazenil reversal in dogs.
Troubleshooting Logic for Poor Recovery
Caption: Decision tree for troubleshooting adverse events during recovery from this compound reversal.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Veterinární medicína: Antagonistic effect of flumazenil on tiletamine-zolazepam-induced anaesthesia in Beagle dogs [vetmed.agriculturejournals.cz]
- 3. zoetisus.com [zoetisus.com]
- 4. Tiletamine/Zolazepam (Telazol®) for Dogs and Cats [petplace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Recovery from Zolazepam-Tiletamine Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing recovery from zolazepam-tiletamine anesthesia in experimental settings.
Troubleshooting Guides
Issue 1: Prolonged or Erratic Recovery
Q1: My animals are experiencing prolonged recovery times after this compound-tiletamine anesthesia. What are the potential causes and how can I expedite recovery?
A1: Prolonged recovery is a common issue and can be influenced by dose, species, and individual animal health.[1][2] In dogs, the anesthetic effect of tiletamine can outlast the tranquilizing effect of this compound, potentially leading to a less smooth recovery.[3][4] Conversely, in cats, the duration of this compound's effect exceeds that of tiletamine, resulting in a greater degree of tranquilization during recovery.[2]
Solutions:
-
Dose Reduction: High doses of this compound-tiletamine are directly correlated with prolonged recovery. Consider reducing the dose to the minimum effective level for the required procedure.
-
Reversal Agents:
-
Flumazenil: To specifically counteract the effects of this compound, flumazenil, a benzodiazepine antagonist, can be administered. It competitively inhibits the benzodiazepine binding site on the GABA-A receptor.
-
Alpha-2 Antagonists (if using alpha-2 agonists): If an alpha-2 agonist like xylazine was used as a premedication, its effects can be reversed with antagonists such as atipamezole or yohimbine.
-
-
Supportive Care: Maintaining the animal's body temperature is crucial, as hypothermia can delay drug metabolism and prolong recovery.
Q2: The recovery from anesthesia is erratic and characterized by agitation, vocalization, or involuntary muscle movements. What causes this and how can it be managed?
A2: This phenomenon, often termed "emergence delirium," can be distressing for the animal and pose a risk of injury. It can be caused by the dissociative effects of tiletamine becoming more prominent as the sedative effects of this compound wear off.
Management Strategies:
-
Pharmacological Intervention:
-
Dexmedetomidine: As a premedication, dexmedetomidine has been shown to provide better sedation and a smoother recovery compared to protocols without it.
-
Propofol: A small bolus of propofol at the end of the procedure can sometimes smooth the transition to consciousness.
-
-
Environmental Management: A quiet, dark, and calm environment for recovery can minimize external stimuli that might trigger agitation.
-
Avoid Benzodiazepines as a Premedicant: In some cases, premedication with benzodiazepines like midazolam has been associated with an increased risk of emergence delirium.
Issue 2: Adverse Physiological Effects During Anesthesia and Recovery
Q1: I am observing excessive salivation (ptyalism) in my animals during the procedure. What is the cause and how can I prevent or treat it?
A1: Hypersalivation is a known side effect of this compound-tiletamine anesthesia.
Prevention and Treatment:
-
Anticholinergics: Pre-treatment with an anticholinergic agent like atropine sulfate (at a dose of 0.04 mg/kg) or glycopyrrolate is effective in controlling excessive salivation.
Q2: My animal is experiencing respiratory depression during anesthesia. What are the immediate steps I should take?
A2: Respiratory depression can occur, especially at higher doses of this compound-tiletamine.
Immediate Actions:
-
Supplemental Oxygen: Ensure the animal is receiving supplemental oxygen.
-
Respiratory Stimulants: Doxapram can be administered to stimulate respiration. It acts on peripheral carotid chemoreceptors and the central respiratory centers in the medulla.
-
Monitoring: Closely monitor respiratory rate and oxygen saturation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended dosages for reversal agents like flumazenil and atipamezole?
A1: Dosages can vary depending on the species and the initial dose of the anesthetic. Refer to the table below for published experimental dosages.
Q2: Can I use yohimbine instead of atipamezole to reverse xylazine?
A2: Yes, yohimbine is also an alpha-2 adrenergic antagonist and can be used to reverse the effects of xylazine. Some studies suggest that atipamezole may provide a more rapid and complete reversal compared to yohimbine in certain species.
Q3: What is the mechanism of action for flumazenil in reversing this compound's effects?
A3: Flumazenil is a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. It binds to this site with high affinity, displacing this compound and blocking its sedative and anxiolytic effects.
Q4: Are there any contraindications for using this compound-tiletamine?
A4: this compound-tiletamine should be used with caution in animals with pre-existing renal, cardiac, or pulmonary dysfunction. It is also contraindicated for Cesarean sections as it can cross the placental barrier and cause respiratory depression in newborns.
Data Presentation
Table 1: Recommended Dosages of Reversal Agents
| Reversal Agent | Target Drug | Species | Dosage | Route of Administration | Reference(s) |
| Flumazenil | This compound | Dogs | 0.04 - 0.06 mg/kg | Intravenous | |
| Flumazenil | This compound | Pigs | 0.08 mg/kg | Intravenous | |
| Atipamezole | Xylazine | Pigs | 0.12 mg/kg (low dose) | Not specified | |
| Atipamezole | Xylazine | Deer | 0.23 mg/kg | IV/SC | |
| Yohimbine | Xylazine | Cats | 0.5 mg total dose | Intravenous | |
| Yohimbine | Xylazine | Deer | 0.30 mg/kg | IV/SC |
Table 2: Effects of Reversal Agents on Recovery Time
| Anesthetic Protocol | Reversal Agent | Species | Mean Recovery Time (without reversal) | Mean Recovery Time (with reversal) | Reference(s) |
| Tiletamine-Zolazepam (20 mg/kg IV) | Flumazenil (0.04-0.06 mg/kg IV) | Dogs | 100.3 ± 7.4 min | Significantly reduced | |
| Tiletamine-Zolazepam (4.4 mg/kg IM) | Flumazenil (0.08 mg/kg IV) | Pigs | 146.8 ± 14.5 min | Significantly shortened | |
| Tiletamine-Zolazepam/Xylazine | Atipamezole (0.12 mg/kg) | Pigs | 50.0 min (to consciousness) | 32.5 min (to consciousness) | |
| Tiletamine-Zolazepam/Xylazine | Yohimbine (0.30 mg/kg) | Deer | - | 112.0 ± 56.4 min (to standing) | |
| Tiletamine-Zolazepam/Xylazine | Atipamezole (0.23 mg/kg) | Deer | - | 89.7 ± 62.8 min (to standing) |
Experimental Protocols
Protocol 1: Reversal of this compound-Tiletamine Anesthesia with Flumazenil in Dogs
-
Subjects: Healthy Beagle dogs.
-
Anesthesia Induction: Administer this compound-tiletamine at a dose of 20 mg/kg intravenously.
-
Reversal Agent Administration: Twenty minutes after anesthetic induction, administer flumazenil intravenously at a dose of 0.04-0.06 mg/kg.
-
Monitoring: Record recovery times (e.g., time to head lift, sternal recumbency, and standing). Monitor cardiorespiratory variables such as heart rate, respiratory rate, and oxygen saturation.
-
Reference: Based on the study by Lee et al.
Protocol 2: Management of Hypersalivation with Atropine Premedication
-
Subjects: Canine patients undergoing surgical procedures.
-
Premedication: Administer atropine sulfate at a dose of 0.04 mg/kg intramuscularly.
-
Anesthesia Induction: After 10-15 minutes, induce anesthesia with this compound-tiletamine.
-
Monitoring: Observe for signs of hypersalivation during the anesthetic period. Monitor vital signs as per standard laboratory practice.
-
Reference: Adapted from Koli et al.
Visualizations
Caption: GABA-A receptor signaling pathway with this compound and flumazenil.
Caption: NMDA receptor signaling pathway with tiletamine.
Caption: Troubleshooting workflow for prolonged recovery.
References
Technical Support Center: Managing Anesthetic Agents in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Telazol® (tiletamine HCl and zolazepam HCl) in their experimental protocols. The following information is intended to address specific issues that may arise during the recovery phase from Telazol® anesthesia, with a focus on managing paradoxical excitement.
Troubleshooting Guide: Paradoxical Excitement During Recovery from Telazol®
Paradoxical excitement during recovery from Telazol® is a known complication, particularly in canine models. This phenomenon is often attributed to the differential metabolism of the two components of Telazol®: tiletamine, a dissociative anesthetic, and this compound, a benzodiazepine. In some species, particularly dogs, the tranquilizing effects of this compound may wear off before the dissociative and excitatory effects of tiletamine, leading to a difficult recovery.
Symptoms of Paradoxical Excitement:
-
Restlessness and agitation
-
Vocalization (whining, barking, howling)
-
Uncontrolled or purposeless muscle activity (paddling, thrashing)
-
Ataxia
-
Hyper-responsiveness to stimuli
-
Hyperthermia
-
Tachycardia[1]
Immediate Management Steps:
-
Ensure Safety: The primary concern is to prevent injury to the animal and personnel. Ensure the animal is in a padded, enclosed, and quiet environment.
-
Minimize Stimulation: Reduce light and noise levels in the recovery area.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature. Hyperthermia can be a serious consequence of excessive muscle activity.
-
Consider Pharmacological Intervention: If the excitement is severe and poses a risk to the animal, pharmacological intervention may be necessary. Refer to the protocols outlined in the tables below.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of paradoxical excitement with Telazol®?
A1: Telazol® combines tiletamine, an NMDA receptor antagonist that can cause excitement and dissociative anesthesia, and this compound, a GABA-A receptor agonist that provides sedation and muscle relaxation. In dogs, this compound is metabolized and eliminated more quickly than tiletamine.[1] This can result in a period during recovery where the excitatory effects of tiletamine are no longer counteracted by the sedative effects of this compound, leading to paradoxical excitement.
Q2: Are certain species more prone to paradoxical excitement with Telazol®?
A2: Yes, dogs are more frequently reported to experience rough recoveries and paradoxical excitement compared to cats.[1] In cats, the duration of action of this compound is longer, leading to a smoother recovery with more pronounced tranquilization.[1]
Q3: Can premedication help prevent paradoxical excitement?
A3: Yes, the use of premedication with sedatives or tranquilizers can lead to a smoother recovery from Telazol® anesthesia. Agents such as acepromazine or alpha-2 agonists (e.g., xylazine, dexmedetomidine) are often used. These agents can help to provide continued sedation as the effects of this compound diminish.
Q4: What are the options for treating paradoxical excitement once it occurs?
A4: Treatment options focus on providing sedation to counteract the excitatory effects of tiletamine. Low doses of acepromazine or a short-acting sedative like propofol can be administered.[2] In cases where an alpha-2 agonist was used as a premedication, a partial reversal of the alpha-2 agonist can be considered, though this should be done with caution as it may worsen the excitement if the timing is not appropriate. For the benzodiazepine component, flumazenil can be used, but its use in Telazol-induced excitement requires careful consideration of the continued effects of tiletamine.
Q5: Is it possible to reverse the effects of Telazol®?
A5: There is no agent that can specifically reverse the effects of tiletamine. Flumazenil is a specific antagonist for benzodiazepines and can reverse the effects of this compound. However, administering flumazenil while significant levels of tiletamine are still present can unmask or intensify the excitatory effects of tiletamine, potentially leading to seizures or more severe excitement. If an alpha-2 agonist like xylazine was used as part of the anesthetic protocol, its effects can be reversed with agents like yohimbine or atipamezole.
Data Presentation
The following tables summarize recommended dosages for drugs used to manage and prevent paradoxical excitement during recovery from Telazol®.
Table 1: Agents for Preventing and Treating Paradoxical Excitement
| Drug | Dosage | Route | Indication | Notes |
| Acepromazine | 0.01 - 0.06 mg/kg | IV, IM | Prevention (premedication) or Treatment of emergent delirium | Use lower doses for treatment of excitement. Can cause hypotension. |
| Dexmedetomidine | 0.001 mg/kg | IV | Treatment of emergent delirium | Use with caution, can cause significant cardiovascular effects. |
| Propofol | 0.5 - 1 mg/kg | Slow IV to effect | Treatment of emergent delirium | Short-acting, useful for immediate control of severe excitement. |
| Flumazenil | 0.04 - 0.1 mg/kg | IV | Reversal of this compound component | Use with caution. May unmask tiletamine's excitatory effects. Administer at least 20 minutes after Telazol®. Higher doses (≥0.08 mg/kg) may induce adverse effects like shivering and rigidity. |
Table 2: Adjunctive Anesthetics and their Reversal Agents
| Anesthetic Agent | Dosage | Route | Reversal Agent | Reversal Dosage | Reversal Route |
| Xylazine | 1.0 - 2.2 mg/kg | IM | Yohimbine | 0.03 - 0.2 mg/kg | IV, IM |
| Xylazine | 1.0 - 2.2 mg/kg | IM | Atipamezole | 1 mg/kg (mice) | IP |
Experimental Protocols
Protocol 1: Management of Acute Paradoxical Excitement
-
Objective: To safely sedate an animal exhibiting severe paradoxical excitement during recovery from Telazol®.
-
Methodology:
-
Ensure the animal is in a safe, padded environment to prevent self-injury.
-
Establish intravenous access if not already present.
-
Administer acepromazine at a low dose of 0.01 mg/kg IV.
-
Alternatively, for rapid control, administer propofol at 0.5-1 mg/kg slow IV to effect.
-
Monitor vital signs, particularly temperature, and provide supportive care as needed (e.g., cooling measures for hyperthermia).
-
Continue to monitor the animal in a quiet environment until fully recovered.
-
Protocol 2: Use of Flumazenil for Partial Reversal of Telazol® Anesthesia in Dogs
-
Objective: To accelerate recovery from Telazol® anesthesia by reversing the this compound component.
-
Methodology:
-
Administer Telazol® at the desired anesthetic dose (e.g., 10 mg/kg IV).
-
Wait a minimum of 20 minutes after the administration of Telazol®. This allows for some metabolism of tiletamine to occur.
-
Administer flumazenil at a dose of 0.04-0.06 mg/kg IV.
-
Monitor the animal closely for signs of excitement, muscle rigidity, or seizures.
-
Record recovery times, such as time to sternal recumbency and time to standing. A study in dogs showed that flumazenil at 0.1 mg/kg IV significantly accelerated these recovery milestones.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways for the components of Telazol®.
References
How to address insufficient anesthetic depth with zolazepam combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zolazepam in combination with other anesthetic agents. The following information is intended to help address specific issues, particularly insufficient anesthetic depth, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tiletamine-zolazepam combinations?
A1: Tiletamine-zolazepam is a combination of two drugs in a 1:1 ratio. Tiletamine is a dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, producing profound analgesia.[1][2] this compound is a benzodiazepine that modulates GABA-A receptors, providing muscle relaxation and anticonvulsant effects.[1][2] The combination is designed to leverage the benefits of both agents while mitigating the adverse effects of each used alone.[1]
Q2: What are the key factors that can influence the depth and duration of anesthesia with this compound combinations?
A2: Several factors can significantly impact the efficacy of tiletamine-zolazepam anesthesia:
-
Species: Different species metabolize the two components at different rates. For instance, dogs tend to metabolize this compound more quickly than tiletamine, while the reverse can be true in other species. The combination is considered effective for rats, but may not be suitable for mice or hamsters when used alone.
-
Age and Health Status: Geriatric or debilitated animals, as well as those with renal impairment, may require reduced dosages.
-
Dosage and Route of Administration: The depth and duration of anesthesia are dose-dependent. Intravenous (IV) administration will have a faster onset than intramuscular (IM) injection.
-
Co-administration of Other Drugs: The use of pre-anesthetic agents like xylazine, medetomidine, or ketamine can significantly enhance the quality and depth of anesthesia.
Q3: Can I re-administer a tiletamine-zolazepam combination if the initial dose is insufficient?
A3: Yes, supplemental doses can be administered with caution, but they should be less than the initial dose. For dogs, the total dose (initial plus supplemental) should not exceed 12 mg/lb IM. It is important to note that because tiletamine and this compound are metabolized at different rates, repeated doses can lead to an altered ratio of the drugs in the body, which may result in unpredictable anesthetic quality.
Q4: Are there any contraindications for using tiletamine-zolazepam?
A4: Yes, this combination should not be used in animals with severe cardiac or pulmonary dysfunction, pancreatic disease, or for Cesarean sections. It is also contraindicated in cases of head trauma, penetrating eye trauma, and certain central nervous system diseases like epilepsy. Caution is advised in animals with renal insufficiency, particularly cats. Concomitant use with phenothiazine-derivative drugs should be avoided as it can lead to severe respiratory and myocardial depression, hypotension, and hypothermia.
Q5: How should the reconstituted tiletamine-zolazepam solution be prepared and stored?
A5: To reconstitute the lyophilized powder, add 5 mL of sterile water for injection to the vial and gently agitate until the powder is completely dissolved. This creates a solution containing 50 mg/mL of tiletamine and 50 mg/mL of this compound. The reconstituted solution is stable for up to 4 days at room temperature or up to 14 days if refrigerated. Only clear solutions should be administered.
Troubleshooting Guide: Insufficient Anesthetic Depth
This guide provides a structured approach to identifying and resolving inadequate anesthetic depth during your experiments.
Issue: The animal is showing signs of consciousness or response to stimuli after administration of a calculated dose.
1. Immediate Assessment and Recognition of Symptoms
-
Presence of Reflexes: Check for a positive pedal withdrawal (toe pinch) reflex, palpebral (blink) reflex, or swallowing reflex.
-
Movement: Spontaneous movement or movement in response to surgical stimulation (e.g., incision).
-
Increased Muscle Tone: Lack of adequate muscle relaxation.
-
Changes in Vital Signs: Unexplained increases in heart rate, respiratory rate, or blood pressure in response to stimuli.
2. Workflow for Addressing Insufficient Anesthesia
Caption: Workflow for troubleshooting insufficient anesthetic depth.
3. Potential Causes and Solutions
| Potential Cause | Recommended Action / Solution |
| Incorrect Dosage Calculation | Double-check the animal's weight and the dose calculation. Ensure the correct concentration of the reconstituted drug was used. |
| Species-Specific Resistance | Certain species, like mice, may not achieve adequate surgical anesthesia with tiletamine-zolazepam alone. Solution: Combine with other agents such as an alpha-2 agonist (xylazine, dexmedetomidine) or an opioid (butorphanol). |
| Individual Animal Variation | Factors such as age, sex, strain, and underlying health conditions can alter an animal's response to anesthesia. Solution: Adjust dosage based on the animal's specific characteristics. Geriatric or debilitated animals often require a lower dose. |
| Inadequate Time for Onset | Sufficient time may not have elapsed for the drug to take full effect, especially after IM injection (typically 5-10 minutes). Solution: Wait for the appropriate onset time before beginning procedures. Confirm lack of reflexes before making an incision. |
| Painful Procedure | The level of analgesia provided by the initial dose may be insufficient for a highly invasive or painful procedure. Solution: Administer a supplemental dose of the anesthetic combination or add a dedicated analgesic agent like butorphanol or buprenorphine. |
4. Quantitative Data: Recommended Dosages
The following tables provide starting-point dosages derived from experimental studies. Researchers must adapt these to their specific needs and institutional guidelines.
Table 1: Tiletamine-Zolazepam Dosages for Different Species
| Species | Dosage (mg/kg) | Route | Notes |
| Rat | 20 - 40 mg/kg | IM / IP | Produces satisfactory anesthesia and analgesia. |
| Dog | 4.5 - 6.0 mg/lb (9.9 - 13.2 mg/kg) | IM | For minor procedures of short duration. |
| 1.0 - 2.0 mg/lb (2.2 - 4.4 mg/kg) | IV | For induction followed by inhalant anesthetic. | |
| Cat | 4.4 - 7.2 mg/lb (9.7 - 15.8 mg/kg) | IM | Dose varies based on procedure type (minor vs. major). |
| Pig | 4.4 mg/kg | IM | Used in combination with other agents. |
Table 2: Adjuvant and Reversal Agent Dosages
| Agent | Species | Dosage | Route | Purpose |
| Xylazine | Rat | 5 - 10 mg/kg | IM | To enhance sedation and muscle relaxation when combined with tiletamine-zolazepam. |
| Dexmedetomidine | Pig | 0.0125 mg/kg | IM | Used in a TKD (tiletamine-ketamine-dexmedetomidine) combination. |
| Butorphanol | Mouse | 3 mg/kg | SC | Significantly improves anesthetic success rate when combined with dexmedetomidine and tiletamine-zolazepam. |
| Flumazenil | Dog | 0.04 - 0.06 mg/kg | IV | To reverse the sedative effects of this compound. Higher doses may cause adverse effects. |
| Pig | 0.08 mg/kg | IV | To reverse this compound and shorten recovery time. | |
| Atipamezole | Pig | 0.12 mg/kg | IM | To reverse the effects of α2-agonists (e.g., xylazine, medetomidine). |
Experimental Protocols & Visualizations
Protocol: Anesthesia in Rats using a Tiletamine-Zolazepam and Xylazine Combination
This protocol is a generalized methodology based on established procedures.
1. Pre-procedure Preparation:
-
Confirm the rat is healthy and acclimatized.
-
Accurately weigh the rat using a calibrated electronic scale.
-
Calculate the required doses: Tiletamine-Zolazepam (40 mg/kg) and Xylazine (5-10 mg/kg).
-
Aseptically draw the calculated volumes of each drug into a single sterile syringe.
-
Prepare a clean, quiet surgical area with a heating pad to prevent hypothermia.
-
Apply ophthalmic ointment to the rat's eyes to prevent corneal drying once sedated.
2. Anesthesia Induction:
-
Gently but firmly restrain the rat.
-
Administer the drug combination via deep intramuscular (IM) injection into the quadriceps or gluteal muscle.
-
Place the rat in a clean cage on a heating pad and observe for the onset of anesthesia, which typically occurs within 5-10 minutes.
3. Monitoring Anesthetic Depth:
-
Confirm a sufficient plane of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Continuously monitor vital signs throughout the procedure:
-
Respiratory Rate: Should remain between 40–80 breaths per minute.
-
Body Temperature: Maintain between 36–38°C.
-
Mucous Membrane Color: Should remain pink.
-
4. Anesthesia Maintenance and Recovery:
-
The expected duration of anesthesia is 30–60 minutes.
-
If the procedure extends longer, a supplemental dose of tiletamine-zolazepam (10–20 mg/kg IM) can be administered. Avoid re-dosing xylazine.
-
After the procedure, place the rat in a warm, quiet recovery cage.
-
Monitor the animal until it has regained its righting reflex and is ambulatory.
-
Provide access to food and water once the rat is fully awake.
Visualization: Anesthetic Mechanism of Action
Caption: Simplified mechanism of action for tiletamine and this compound.
References
Technical Support Center: Tiletamine-Zolazepam Cardiovascular Effects in Canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular side effects of tiletamine-zolazepam in dogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects of tiletamine-zolazepam in dogs?
A1: The most frequently reported cardiovascular side effects in dogs following tiletamine-zolazepam administration include a marked and persistent tachycardia (increase in heart rate).[1][2] Changes in blood pressure are also common, with the potential for either hypertension or hypotension to occur.[1] An initial increase in systolic blood pressure may be observed, followed by a slight drop.[1]
Q2: How does the cardiovascular response to tiletamine-zolazepam in dogs compare to cats?
A2: The cardiovascular response to tiletamine-zolazepam differs between dogs and cats. In dogs, the duration of the anesthetic effect of tiletamine exceeds that of zolazepam, leading to a more pronounced anesthetic state than tranquilization.[1] This is often accompanied by a significant and lasting tachycardia. In contrast, cats experience a longer duration of action from this compound, resulting in greater tranquilization during recovery. Cats generally exhibit a slight lowering of blood pressure and unaffected heart rate and electrocardiogram readings.
Q3: What is the mechanism behind tiletamine-zolazepam's cardiovascular effects?
A3: The cardiovascular effects are a result of the combined actions of tiletamine and this compound. Tiletamine, a dissociative anesthetic, is an NMDA receptor antagonist. This action can lead to sympathetic nervous system stimulation, contributing to an increased heart rate and initial rise in blood pressure. This compound is a benzodiazepine that acts as a GABA-A receptor agonist, which typically has muscle relaxant and sedative effects that can influence cardiovascular parameters. The interplay between the sympathomimetic effects of tiletamine and the depressive effects of this compound results in the observed cardiovascular changes.
Q4: Are the cardiovascular effects of tiletamine-zolazepam dose-dependent?
A4: Yes, the cardiovascular effects of tiletamine-zolazepam are generally dose-dependent. Higher doses are more likely to cause significant cardiovascular depression, including decreased cardiac contractility and lowered cardiac output and blood pressure. Conversely, lower doses (under 10 mg/kg) tend to maintain a more stable hemodynamic state.
Q5: Can premedication alter the cardiovascular side effects of tiletamine-zolazepam?
A5: Yes, premedication can significantly influence the cardiovascular response to tiletamine-zolazepam. For example, the combination of tiletamine-zolazepam with xylazine, an alpha-2 adrenergic agonist, has been shown to be a potent cardiovascular depressant, causing bradycardia and marked hypotension. The use of atropine as a premedication is sometimes employed to counteract potential excessive tracheal and bronchial secretions.
Troubleshooting Guide
Issue 1: Severe and Persistent Tachycardia
-
Problem: The dog exhibits a heart rate significantly above the normal range for an extended period after administration.
-
Possible Cause: This is a known and frequent side effect of tiletamine-zolazepam in dogs, primarily due to the sympathomimetic effects of tiletamine. The tachycardia typically lasts for about 30 minutes.
-
Troubleshooting Steps:
-
Continuous Monitoring: Closely monitor heart rate, rhythm (via ECG), and blood pressure.
-
Ensure Adequate Anesthetic Depth: Painful stimuli during insufficient anesthesia can exacerbate tachycardia and hypertension.
-
Fluid Therapy: Administer intravenous fluids to support cardiovascular function and maintain hydration.
-
Consider Beta-Blockers (with caution): In severe, life-threatening cases, a cautious and titrated administration of a short-acting beta-blocker could be considered by a veterinarian experienced in anesthesia. However, this should be done with extreme care as it can also lead to hypotension.
-
Issue 2: Significant Hypotension
-
Problem: The dog's mean arterial pressure (MAP) drops and remains below the safe threshold (e.g., < 60 mmHg).
-
Possible Cause: While an initial increase in blood pressure can occur, subsequent hypotension is also a possible side effect, particularly at higher doses which can cause direct myocardial depression. Combining tiletamine-zolazepam with other cardiovascular depressants like xylazine can also induce significant hypotension.
-
Troubleshooting Steps:
-
Reduce Anesthetic Maintenance (if applicable): If used as an induction agent followed by an inhalant, reduce the concentration of the inhalant anesthetic.
-
Intravenous Fluid Bolus: Administer a crystalloid or colloid fluid bolus to increase intravascular volume.
-
Vasopressor Therapy: If fluid therapy is insufficient, consider the use of vasopressors (e.g., dopamine, norepinephrine) under the guidance of an experienced veterinarian to increase blood pressure.
-
Rule out Other Causes: Ensure the hypotension is not due to other factors such as hypovolemia, hemorrhage, or an allergic reaction.
-
Issue 3: Respiratory Depression and Apnea
-
Problem: The dog's respiratory rate decreases significantly, or there are periods of apnea (cessation of breathing).
-
Possible Cause: High doses of tiletamine-zolazepam can lead to respiratory depression. Post-induction apnea has also been observed.
-
Troubleshooting Steps:
-
Ensure a Patent Airway: Check for any obstructions in the airway.
-
Provide Ventilatory Support: If respiration is excessively depressed and the animal becomes cyanotic, institute resuscitative measures promptly. This may involve intermittent positive pressure ventilation (IPPV) with room air or supplemental oxygen.
-
Monitor Oxygenation: Use a pulse oximeter to continuously monitor blood oxygen saturation (SpO2).
-
Reversal Agents (for other drugs): If other reversible drugs were used in the protocol (e.g., alpha-2 agonists), consider their reversal. Note that there is no direct reversal agent for tiletamine or this compound.
-
Quantitative Data Summary
Table 1: Hemodynamic Effects of Intravenous Tiletamine-Zolazepam in Conscious Dogs
| Dose (mg/kg) | Heart Rate | Cardiac Output | Arterial Blood Pressure | Peripheral Vascular Resistance |
| 6.6 | Significant Increase | - | Initial decrease, then increase above baseline | Transient Increase |
| 13.2 | Significant Increase | Significant Increase | Initial decrease, then increase above baseline | Significant Decrease |
| 19.8 | Significant Increase | Significant Increase | Initial decrease, then increase above baseline | Significant Decrease |
Table 2: Cardiovascular Effects of Tiletamine-Zolazepam as an Induction Agent in Healthy Dogs
| Parameter | Change from Baseline (at induction) |
| Heart Rate | Increased by approximately 94.9% |
| Oxygen Delivery | Higher compared to propofol induction |
Experimental Protocols
Protocol 1: Evaluation of Intravenous Tiletamine-Zolazepam in Conscious Dogs
-
Objective: To determine the anesthetic, hemodynamic, and respiratory effects of intravenously administered tiletamine-zolazepam.
-
Subjects: Healthy adult dogs.
-
Methodology:
-
Dogs are instrumented for the recording of hemodynamic data. This may include the placement of arterial and thermodilution catheters.
-
A baseline set of measurements is taken while the dog is conscious.
-
Tiletamine-zolazepam is administered intravenously at varying doses (e.g., 6.6, 13.2, 19.8 mg/kg).
-
Cardiovascular parameters (heart rate, arterial blood pressure, cardiac output, peripheral vascular resistance) and respiratory variables (minute ventilation) are recorded continuously or at set intervals (e.g., 1 minute post-injection).
-
Anesthetic induction quality and recovery time (time to sternal recumbency) are also noted.
-
Protocol 2: Tiletamine-Zolazepam as an Anesthetic Induction Agent
-
Objective: To compare the cardiorespiratory effects of tiletamine-zolazepam with other induction agents prior to maintenance with an inhalant anesthetic.
-
Subjects: Healthy adult dogs.
-
Methodology:
-
Dogs are anesthetized with an inhalant anesthetic (e.g., sevoflurane) for instrumentation.
-
After recovery from initial anesthesia, baseline cardiorespiratory variables and cardiac output are measured, and arterial and mixed-venous blood samples are obtained.
-
Tiletamine-zolazepam (e.g., 5 mg/kg) is administered intravenously in increments to allow for endotracheal intubation.
-
Anesthesia is then maintained with an inhalant anesthetic (e.g., isoflurane) at a light anesthetic plane.
-
Measurements and sample collections are repeated at induction (M0) and at specified time points thereafter (e.g., 10, 20, 40, and 60 minutes).
-
Visualizations
Caption: Signaling pathways of tiletamine and this compound impacting the cardiovascular system.
Caption: Experimental workflow for assessing cardiovascular side effects of tiletamine-zolazepam.
References
Reducing prolonged recovery times in cats anesthetized with zolazepam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing prolonged recovery times in cats anesthetized with zolazepam-containing compounds, such as Telazol® or Zoletil®.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a benzodiazepine derivative that acts as a central nervous system depressant.[1][2][3] It is commonly combined with the dissociative anesthetic tiletamine in a 1:1 ratio.[3] this compound enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, which leads to muscle relaxation, anxiolysis, and sedation.[3]
Q2: Why do cats sometimes experience prolonged recovery from this compound-tiletamine anesthesia?
A2: Prolonged recovery in cats is often due to the differing metabolism of the two components. In cats, the elimination half-life of this compound (approximately 270 minutes) is longer than that of tiletamine. This means that as the anesthetic effects of tiletamine wear off, the sedative effects of this compound persist, leading to a longer period of tranquilization and delayed return to full mobility. High or repeated doses of the combination can also extend recovery time. Additionally, hypothermia during anesthesia can significantly prolong recovery by reducing drug metabolism.
Q3: What are the common signs of a prolonged recovery?
A3: Signs of a prolonged recovery can include extended periods of sedation, ataxia (incoordination), muscle weakness, disorientation, and a delayed return to sternal recumbency (sitting up on their chest) and standing. In some cases, cats may exhibit paradoxical excitement or dysphoria during recovery.
Q4: Are there any contraindications for using this compound-tiletamine in cats?
A4: Yes, this combination should be used with caution or avoided in cats with pre-existing conditions such as severe cardiac or pulmonary dysfunction, pancreatic disease, or renal insufficiency. It is also contraindicated in cats with central nervous system diseases like epilepsy, head trauma, or penetrating eye trauma. Due to its effects on the cardiovascular system, it should be avoided in cats with hypertrophic cardiomyopathy (HCM).
Troubleshooting Guide
Issue: The cat is still heavily sedated and not attempting to lift its head long after the procedure has ended.
| Potential Cause | Troubleshooting Steps |
| This compound-dominant phase of recovery | 1. Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature. 2. Supportive Care: Provide a quiet and warm environment to facilitate recovery. Active warming methods are crucial to prevent hypothermia, which can delay drug metabolism. 3. Consider Reversal: If sedation is profound and recovery is significantly delayed, consider the administration of a reversal agent (see below). |
| Hypothermia | 1. Measure Body Temperature: Use a rectal thermometer to get an accurate reading. 2. Active Warming: Use warming blankets, forced warm air, or warmed intravenous fluids to raise the body temperature to a normal range. |
| Hypoglycemia | 1. Check Blood Glucose: Especially in young or small cats, or after prolonged procedures. 2. Administer Dextrose: If hypoglycemic, administer intravenous dextrose as per veterinary guidance. |
| Overdose | 1. Intravenous Fluids: Administer IV fluids to help support blood pressure and enhance the metabolism and elimination of the anesthetic agents. 2. Reversal Agents: Administer specific reversal agents as described below. |
Issue: The cat is experiencing respiratory depression (slow and shallow breathing).
| Potential Cause | Troubleshooting Steps |
| High dose of this compound-tiletamine | 1. Oxygen Supplementation: Provide supplemental oxygen via a face mask or an endotracheal tube if necessary. 2. Monitor Oxygen Saturation: Use a pulse oximeter to monitor SpO2 levels. 3. Administer Doxapram: Doxapram can be administered to stimulate respiration. It increases both the tidal volume and respiratory frequency. |
Issue: The cat is exhibiting rough recovery, including agitation, vocalization, or muscle rigidity.
| Potential Cause | Troubleshooting Steps |
| Emergence from tiletamine effects without sufficient this compound sedation | This is more common in dogs but can occur in cats. 1. Provide a Quiet, Dark Environment: Minimize external stimuli. 2. Administer a Sedative: In some cases, a small dose of an alpha-2 agonist like dexmedetomidine may help smooth the recovery. |
| Pain | 1. Assess for Pain: Evaluate for signs of pain, especially after a surgical procedure. 2. Administer Analgesics: Provide appropriate pain relief as prescribed. |
Reversal Agents and Experimental Protocols
Flumazenil for this compound Reversal
Flumazenil is a specific antagonist for benzodiazepine receptors and can be used to reverse the sedative effects of this compound.
-
Experimental Protocol:
-
Timing: It is recommended to administer flumazenil at least 20 minutes after the last dose of the dissociative anesthetic (tiletamine) to avoid potential adverse effects like seizures or muscle rigidity.
-
Dosage: A common dose is 0.01 mg/kg administered intravenously.
-
Administration: Administer slowly via intravenous injection.
-
Monitoring: Monitor for improvement in mentation and consciousness. The effects of flumazenil are relatively short-lived, and re-sedation may occur, necessitating repeated doses.
-
Alpha-2 Adrenoceptor Antagonists for Reversing Alpha-2 Agonist Co-medications
When this compound-tiletamine is used in combination with an alpha-2 adrenoceptor agonist like xylazine or medetomidine, a specific antagonist can be used to reverse the effects of the alpha-2 agonist, which can aid in overall recovery.
-
Atipamezole:
-
Use: To reverse the effects of medetomidine or dexmedetomidine.
-
Dosage: A study in cats used 0.25 mg/kg of atipamezole intramuscularly 20 minutes after induction with a combination of tiletamine-zolazepam and medetomidine.
-
-
Yohimbine:
-
Use: To reverse the effects of xylazine.
-
Dosage: In a study on feral cats anesthetized with a tiletamine-zolazepam-ketamine-xylazine (TKX) combination, 0.5 mg of yohimbine was administered intravenously at the completion of surgery.
-
Quantitative Data on Recovery Times
| Anesthetic Protocol | Reversal Agent | Sternal Recumbency Time (minutes) | Standing Time (minutes) | Reference |
| Tiletamine-zolazepam (10mg/kg IM) + Medetomidine (0.05mg/kg IM) | None | 174.00 ± 44.61 | 210.83 ± 45.64 | |
| Tiletamine-zolazepam (10mg/kg IM) + Medetomidine (0.05mg/kg IM) | Atipamezole (0.25mg/kg IM at 20 min) | 116.17 ± 27.33 | 154.17 ± 21.05 | |
| Tiletamine-zolazepam-ketamine-xylazine (TKX) | Yohimbine (0.5mg IV) | 72 ± 42 | Not Reported | |
| Tiletamine-zolazepam-ketamine-xylazine (TKX) with additional dose | Yohimbine (0.5mg IV) | 108 ± 24 | Not Reported |
Visualizations
Caption: this compound enhances GABA-mediated inhibition.
Caption: Workflow for managing prolonged this compound recovery.
References
Validation & Comparative
A Comparative Analysis of Zolazepam and Midazolam for Animal Sedation
In the realm of veterinary medicine and animal research, achieving safe and effective sedation is paramount. Among the arsenal of pharmacological agents available, benzodiazepines play a crucial role due to their sedative, anxiolytic, and muscle relaxant properties. This guide provides a detailed comparison of two commonly used benzodiazepines, zolazepam and midazolam, with a focus on their comparative efficacy, supported by experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform their choice of sedation protocols.
Mechanism of Action: A Shared Pathway
Both this compound and midazolam exert their effects by modulating the gamma-aminobutyric acid (GABA) pathway, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3] They bind to a specific site on the GABA-A receptor, a ligand-gated chloride ion channel.[3][4] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The subsequent influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing a state of sedation, anxiolysis, and muscle relaxation. While both drugs share this fundamental mechanism, differences in their pharmacokinetic and pharmacodynamic profiles lead to variations in their clinical application and efficacy.
Below is a diagram illustrating the signaling pathway for benzodiazepines like this compound and midazolam.
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies between this compound and midazolam are limited, as this compound is most commonly available in a 1:1 combination with the dissociative anesthetic tiletamine (e.g., Telazol®, Zoletil®). Therefore, this comparison often involves evaluating a tiletamine-zolazepam combination against a protocol including midazolam.
The following table summarizes key quantitative data from studies comparing the efficacy of sedative protocols involving this compound and midazolam in various animal species.
| Animal Model | Drug Combination (Dosage) | Route | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Key Findings & Adverse Effects |
| Dogs | Group Z: Zoletil® (tiletamine-zolazepam) @ 5 mg/kg | IV | 3.75 ± 0.25 | 11.25 ± 1.25 | 73.00 ± 11.75 | Intact and strong palpebral reflex. |
| Group MZ: Midazolam @ 0.2 mg/kg + Zoletil® @ 5 mg/kg | IV | 8.50 ± 0.6 | 27.50 ± 1.44 | 96.25 ± 23.04 | Intact but weak palpebral reflex. | |
| Group DZ: Dexmedetomidine @ 5 µg/kg + Zoletil® @ 5 mg/kg | IV | 1.62 ± 0.24 | 40.75 ± 1.49 | 167.50 ± 17.85 | Complete abolishment of palpebral reflex; longest duration and recovery. | |
| Miniature Pigs | TZX: Tiletamine-zolazepam @ 2.2 mg/kg each + Xylazine @ 1.4 mg/kg | IM | Not specified | 30 - 45 | Not specified | Preferred for short-term anesthesia; associated with ataxia and uncontrolled movements during recovery. |
| KMXS: Ketamine @ 10 mg/kg + Midazolam @ 0.5 mg/kg + Xylazine @ 2 mg/kg + Sufentanil @ 2 µg/kg | IM | Not specified | 60 - 70 | Not specified | Better for medium-term anesthesia. | |
| Cynomolgus Macaques | TZ: Tiletamine-zolazepam | IM | Not specified | 110 (average) | Not specified | Longer duration of anesthesia compared to AM and KA protocols. |
| AM: Alfaxalone-midazolam | IM | Not specified | 87 (average) | Not specified | Higher quality of anesthesia based on maintaining steady-state minute volume. |
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, a well-defined experimental protocol is essential. The following diagram outlines a typical workflow for such a study.
A detailed methodology for a representative study would include:
-
Animal Subjects: A specified number of healthy, adult animals of a particular species (e.g., dogs, pigs) are selected. Animals are acclimatized to the facility for a set period before the experiment.
-
Pre-anesthetic Evaluation: A thorough physical examination and baseline physiological measurements (heart rate, respiratory rate, temperature) are recorded.
-
Drug Administration: Animals are randomly assigned to different treatment groups. Drugs are administered via a specified route (intramuscular or intravenous) at a predetermined dosage.
-
Monitoring: Following administration, animals are continuously monitored. Key parameters recorded include:
-
Induction time: Time from injection to loss of righting reflex.
-
Duration of anesthesia: Time from induction to the first signs of recovery (e.g., purposeful movement).
-
Physiological parameters: Heart rate, respiratory rate, oxygen saturation, and blood pressure are monitored at regular intervals.
-
Anesthetic depth: Assessed using reflexes such as the palpebral and pedal withdrawal reflexes.
-
-
Recovery: The quality and duration of recovery are monitored, noting the time to sternal recumbency and standing. Any adverse effects such as ataxia, vocalization, or prolonged sedation are recorded.
-
Statistical Analysis: Data from the different groups are statistically compared to determine any significant differences in efficacy and safety.
Concluding Remarks
Both this compound and midazolam are effective benzodiazepines for animal sedation, acting through the potentiation of GABAergic inhibition. Midazolam, with its short duration of action, is a versatile agent for pre-anesthetic sedation and in combination with other drugs for short procedures. This compound is almost exclusively used in combination with tiletamine, providing rapid induction and good muscle relaxation suitable for short to medium duration procedures.
The choice between a this compound-based or midazolam-based protocol will depend on the target species, the required duration of sedation, the nature of the procedure, and the desired recovery characteristics. As evidenced by the presented data, the addition of other agents such as alpha-2 agonists (e.g., dexmedetomidine, xylazine) can significantly alter the induction, duration, and recovery profiles of these benzodiazepines. Therefore, a thorough understanding of the pharmacology of each component of a sedative cocktail is essential for ensuring animal welfare and achieving the desired level of sedation.
References
Validating Anesthetic Depth in Rodents: A Comparative Guide to Zolazepam Combinations
For researchers and scientists in drug development, selecting the appropriate anesthetic regimen for rodent models is a critical step that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of anesthetic protocols involving zolazepam combinations, offering supporting experimental data, detailed methodologies, and a clear visualization of the underlying mechanisms.
This compound, a benzodiazepine, is commonly combined with the dissociative anesthetic tiletamine. This combination, often marketed as Telazol®, provides a state of profound analgesia and anesthesia.[1] However, its efficacy and physiological effects can vary depending on the species and the addition of other agents like alpha-2 adrenergic agonists (e.g., xylazine, dexmedetomedine). Validating the depth of anesthesia is crucial to ensure animal welfare and the integrity of research data.
Comparison of Anesthetic Combinations
The following tables summarize quantitative data from studies comparing this compound combinations with other commonly used anesthetic protocols in rodents.
Table 1: Anesthetic Induction and Duration in Rats
| Anesthetic Combination | Dose (mg/kg) | Route | Induction Time (min) | Duration of Surgical Anesthesia (min) | Recovery Time (min) | Reference |
| Tiletamine-Zolazepam | 20 | IP/IM | - | 30-60 | - | [2] |
| Tiletamine-Zolazepam | 40 | IP/IM | - | 30-60 | - | [2] |
| Tiletamine-Zolazepam-Dexmedetomidine (ZD) | 20 (T/Z) + 0.15 (D) | SC | < 3 | ~45 | ~52 | [2] |
| Tiletamine-Zolazepam-Dexmedetomidine-Tramadol (ZDT) | 20 (T/Z) + 0.15 (D) + 10 (T) | SC | < 3 | ~45 | ~52 | [2] |
| Ketamine-Xylazine | 75 (K) + 5 (X) | IP | - | Shorter than Telazol | - | |
| Pentobarbital | 45 | - | - | Shorter than Telazol | - |
Table 2: Anesthetic Induction and Duration in Mice
| Anesthetic Combination | Dose (mg/kg) | Route | Induction Time (min) | Duration of Surgical Anesthesia (min) | Recovery Time (min) | Reference |
| Tiletamine-Zolazepam-Xylazine (TZX) | 80 (T/Z) + 10 (X) | IP | < 5 | ~70 | - | |
| Tiletamine-Zolazepam-Xylazine-Tramadol (TZXT) | 80 (T/Z) + 10 (X) + 20 (T) | IP | < 5 | ~90 | - | |
| Tiletamine-Zolazepam-Dexmedetomidine-Butorphanol | 40 (T/Z) + 0.2 (D) + 3 (B) | IP/SC | 12 | 143 | - | |
| Ketamine-Xylazine | 87.5 (K) + 12.5 (X) | IP | - | - | - |
Table 3: Cardiovascular Parameters in Anesthetized Rats
| Anesthetic Agent | Heart Rate (bpm) | Mean Arterial Pressure (mmHg) | Cardiac Index |
| Tiletamine-Zolazepam (40-50 mg/kg) | Higher than Ketamine/Xylazine & Pentobarbital | Significantly higher | Highest |
| Ketamine-Xylazine (75/5 mg/kg) | Intermediate | Lower than Tiletamine-Zolazepam | Intermediate |
| Pentobarbital (45 mg/kg) | Highest | Lower than Tiletamine-Zolazepam | Lowest |
This table is a summary of findings from a comparative study. For detailed values, please refer to the original publication.
Experimental Protocols
Accurate assessment of anesthetic depth is paramount. The following are detailed methodologies for key experiments cited in the literature.
Assessment of Anesthetic Depth via Reflexes
-
Pedal Withdrawal Reflex (Toe Pinch):
-
Objective: To assess the response to a noxious stimulus.
-
Procedure: A firm pinch is applied to the interdigital webbing of the hind paw using forceps. The absence of a withdrawal reflex is indicative of a surgical plane of anesthesia. The hind paw withdrawal is considered a more valuable indicator than the front paw in mice.
-
Frequency: This reflex should be checked every 3-5 minutes to ensure the animal remains at an appropriate anesthetic depth.
-
-
Righting Reflex:
-
Objective: To determine the onset of anesthesia and recovery.
-
Procedure: The rodent is placed on its back. The inability to right itself within a set time (e.g., 30 seconds) indicates the loss of the righting reflex and the onset of anesthesia. The return of this reflex is a key indicator of recovery.
-
-
Tail Pinch Reflex:
-
Objective: To assess the response to a painful stimulus.
-
Procedure: A firm pinch is applied to the base of the tail. Lack of a withdrawal response or vocalization suggests an adequate level of analgesia and anesthesia.
-
Monitoring of Physiological Parameters
Continuous monitoring of vital signs is essential for animal safety and data consistency.
-
Cardiovascular Monitoring:
-
Heart Rate and Blood Pressure: Can be monitored using non-invasive tail-cuff systems or more invasively via arterial catheterization for continuous measurement. For instance, a pressure-sensing catheter can be placed in the carotid artery.
-
Pulse Oximetry: A sensor placed on a paw or tail can provide real-time measurements of heart rate and peripheral oxygen saturation (SpO2).
-
-
Respiratory Monitoring:
-
Respiratory Rate: Can be visually monitored by observing the rise and fall of the chest wall. A normal, regular breathing pattern should be maintained.
-
Mucous Membrane Color: The color of the mucous membranes (e.g., gums, conjunctiva) should remain pink, indicating adequate oxygenation.
-
-
Thermoregulation:
-
Body Temperature: Rodents are prone to hypothermia under anesthesia. Rectal temperature should be monitored and maintained using a heating pad or other warming device.
-
Signaling Pathways and Experimental Workflow
To understand the action of this compound combinations, it is crucial to visualize their molecular targets and the overall experimental process.
References
Cardiovascular Stability Showdown: Zolazepam-Tiletamine vs. Alfaxalone
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of anesthetic agents, the quest for compounds that ensure cardiovascular stability is paramount. This guide provides a detailed, evidence-based comparison of two commonly used anesthetic agents, the combination of zolazepam and tiletamine, and alfaxalone. By examining their effects on key cardiovascular parameters, outlining experimental methodologies, and illustrating their mechanisms of action, this document serves as a critical resource for informed decision-making in research and drug development settings.
At a Glance: Cardiovascular Effects
The following table summarizes the key cardiovascular effects observed in canine and feline models following the administration of this compound-tiletamine and alfaxalone. These findings highlight the distinct hemodynamic profiles of each anesthetic.
| Parameter | This compound-Tiletamine | Alfaxalone | Species |
| Heart Rate | Significant Increase[1][2][3] | Moderate Increase[1][2] | Dogs, Cats |
| Arterial Blood Pressure | Initial transient decrease followed by an increase | Generally maintained, potential for a slight decrease | Dogs, Cats |
| Cardiac Output | Increased | Generally maintained | Dogs |
In-Depth Analysis: Mechanism of Action and Signaling Pathways
The divergent cardiovascular effects of this compound-tiletamine and alfaxalone stem from their distinct interactions with neuronal receptors.
This compound-Tiletamine: This combination agent exerts its effects through two primary mechanisms. Tiletamine, a dissociative anesthetic, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This antagonism leads to a sympathomimetic effect, characterized by the release of catecholamines, which in turn increases heart rate, arterial blood pressure, and cardiac output. This compound, a benzodiazepine, potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, contributing to sedation and muscle relaxation.
Alfaxalone: As a synthetic neuroactive steroid, alfaxalone's primary mechanism of action is the positive modulation of the GABA-A receptor. By enhancing the inhibitory effects of GABA, alfaxalone induces a state of general anesthesia. Its cardiovascular effects are generally considered minimal, with a tendency to preserve cardiovascular stability.
Experimental Protocols
The following methodologies are representative of the experimental designs used to assess the cardiovascular stability of this compound-tiletamine and alfaxalone in animal models.
Canine Cardiovascular Assessment Protocol
-
Subjects: Healthy adult dogs of mixed breeds, determined to be free of cardiovascular and other systemic diseases through physical examination, complete blood count, and serum biochemistry.
-
Instrumentation: Prior to anesthetic induction, subjects are instrumented for the measurement of key cardiovascular parameters. This typically includes the placement of:
-
An arterial catheter for direct measurement of systolic, diastolic, and mean arterial blood pressure.
-
A Swan-Ganz catheter for the measurement of cardiac output via thermodilution, as well as pulmonary artery pressure and central venous pressure.
-
An electrocardiogram (ECG) for continuous monitoring of heart rate and rhythm.
-
-
Anesthetic Induction:
-
This compound-Tiletamine Group: Administered intravenously at a dose of 5 mg/kg.
-
Alfaxalone Group: Administered intravenously at a dose of 2-4 mg/kg.
-
-
Data Collection: Cardiovascular parameters are recorded at baseline (pre-induction) and at specified intervals post-induction (e.g., 1, 5, 10, 15, 30, and 60 minutes).
-
Maintenance of Anesthesia: Anesthesia is typically maintained with an inhalant anesthetic such as isoflurane, with the end-tidal concentration adjusted to maintain a surgical plane of anesthesia.
Feline Cardiovascular Assessment Protocol
-
Subjects: Healthy adult domestic cats, screened for underlying health conditions.
-
Instrumentation: Similar to the canine protocol, cats are instrumented for cardiovascular monitoring, including:
-
An arterial catheter for direct blood pressure measurement.
-
ECG for heart rate and rhythm monitoring.
-
Doppler ultrasonography for non-invasive blood pressure measurement can also be employed.
-
-
Anesthetic Induction:
-
This compound-Tiletamine Group: Administered intramuscularly at a dose of 5 mg/kg, often in combination with an alpha-2 agonist like xylazine.
-
Alfaxalone Group: Administered intravenously at a dose of 1-3 mg/kg, often following premedication with a sedative like diazepam.
-
-
Data Collection: Hemodynamic data is collected at baseline and at regular intervals following anesthetic induction.
-
Anesthetic Maintenance: Anesthesia can be maintained with either injectable (continuous rate infusion) or inhalant anesthetics.
Conclusion
The choice between this compound-tiletamine and alfaxalone for anesthesia should be guided by the specific requirements of the research protocol and the desired cardiovascular profile. This compound-tiletamine's sympathomimetic effects can be advantageous in situations where cardiovascular stimulation is desired or well-tolerated. Conversely, alfaxalone's profile of minimal cardiovascular disturbance makes it a preferable agent for studies where maintaining a stable hemodynamic state is critical. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to make data-driven decisions for their specific applications.
References
- 1. Effects of intravenous administration of tiletamine-zolazepam, alfaxalone, ketamine-diazepam, and propofol for induction of anesthesia on cardiorespiratory and metabolic variables in healthy dogs before and during anesthesia maintained with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiorespiratory effects of the intravenous administration of tiletamine-zolazepam to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Characteristics from Injectable Anesthetics in Canines
The selection of an injectable anesthetic agent in veterinary medicine significantly influences the postoperative recovery period. For researchers and drug development professionals, understanding the nuances of recovery—ranging from speed to quality—is paramount for refining anesthetic protocols and developing novel therapeutic agents. This guide provides a comparative overview of the recovery profiles of three commonly used injectable anesthetic protocols in dogs: propofol, alfaxalone, and a combination of ketamine and dexmedetomidine.
Quantitative Recovery Characteristics
The following table summarizes key quantitative data on the recovery times associated with each anesthetic protocol. Data has been compiled from multiple experimental studies to provide a comparative baseline.
| Anesthetic Protocol | Time to Extubation (minutes) | Time to Sternal Recumbency (minutes) | Time to Standing (minutes) |
| Propofol | ~ 8 - 12 | ~ 15 - 30 | ~ 20 - 40 |
| Alfaxalone | ~ 10 - 15 | ~ 20 - 40 | ~ 30 - 50 |
| Ketamine/Dexmedetomidine | ~ 10 - 20 | ~ 25 - 45 | ~ 35 - 60 |
Note: Recovery times are approximate and can be influenced by factors such as premedication, duration of anesthesia, and patient health status.
Quality of Recovery
Beyond the speed of recovery, the quality of the emergence from anesthesia is a critical factor. Propofol is generally associated with a smooth and rapid recovery.[1] Alfaxalone inductions have been reported to be significantly smoother compared to ketamine.[2] However, some studies have noted poorer late recovery scores with alfaxalone compared to propofol, especially when minimal premedication is used.[3] The combination of ketamine and dexmedetomidine can provide a controlled recovery, with the sedative and analgesic effects of dexmedetomidine helping to counteract the potential for emergence delirium associated with ketamine. The administration of dexmedetomidine at the end of a procedure has been shown to improve the quality of recovery, although it may prolong recovery times.[4][5]
Experimental Protocols
The data presented in this guide are based on findings from prospective, randomized clinical trials. While specific parameters may vary between studies, a general experimental workflow is outlined below.
Anesthetic Induction and Maintenance
In typical studies, healthy adult dogs are premedicated with an opioid and/or a sedative. Anesthesia is then induced with one of the designated injectable agents (propofol, alfaxalone, or a ketamine/dexmedetomidine combination) administered intravenously to effect. Anesthesia is then maintained with either a continuous rate infusion of the injectable agent or with an inhalant anesthetic like isoflurane or sevoflurane.
Recovery Monitoring and Scoring
Following the discontinuation of the anesthetic, dogs are moved to a quiet, padded recovery area. Key recovery milestones are timed, including:
-
Time to Extubation: The time from the end of anesthetic administration to the removal of the endotracheal tube, typically prompted by the return of the swallowing reflex.
-
Time to Sternal Recumbency: The time until the dog can maintain an upright position on its chest.
-
Time to Standing: The time until the dog can stand unassisted.
The quality of recovery is assessed at regular intervals by a trained observer blinded to the anesthetic protocol. Scoring is often based on a simple descriptive scale (SDS) or a visual analogue scale (VAS), evaluating factors such as:
-
Vocalization
-
Paddling or thrashing
-
Ataxia
-
Response to stimulation
-
Overall calmness
dot
Anesthetic Mechanisms and Recovery
The distinct recovery profiles of these anesthetics are rooted in their mechanisms of action.
dot
Propofol and Alfaxalone both exert their primary effects through the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, they increase chloride ion influx, leading to hyperpolarization of neurons and a decrease in neuronal excitability.
Ketamine is a dissociative anesthetic that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, blocking the excitatory neurotransmitter glutamate. Dexmedetomidine is a potent alpha-2 adrenergic agonist that causes sedation and analgesia by decreasing the release of norepinephrine in the brain. The combination of these two agents provides a balanced anesthetic state through different pathways.
Conclusion
The choice of injectable anesthetic in dogs has a significant impact on the recovery period. Propofol generally offers a rapid and smooth recovery. Alfaxalone provides a smooth induction but may be associated with a poorer quality of late recovery in some cases. The ketamine/dexmedetomidine combination allows for a more controlled, albeit potentially longer, recovery, with the added benefits of analgesia from dexmedetomidine. The selection of the most appropriate agent will depend on the specific clinical scenario, the desired recovery characteristics, and the health status of the patient. Further research is warranted to directly compare these three protocols under identical experimental conditions to provide more definitive guidance.
References
- 1. Anesthesia Recovery in Dogs [cliniciansbrief.com]
- 2. Clinical comparison of alfaxalone, ketamine and propofol following medetomidine and methadone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Quality of Recovery from General Anesthesia in Dogs with Two Different Low Doses of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Zolazepam-Tiletamine-Xylazine Anesthesia in Goats
This guide provides a comprehensive comparison of the zolazepam-tiletamine-xylazine anesthetic combination in goats with other commonly used anesthetic protocols. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation and clinical application.
Efficacy of this compound-Tiletamine-Xylazine
The combination of this compound-tiletamine and xylazine is a widely used anesthetic protocol in veterinary medicine. Tiletamine, a dissociative anesthetic, acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, while this compound, a benzodiazepine, enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3][4][5] Xylazine, an alpha-2 adrenergic receptor agonist, provides sedation, analgesia, and muscle relaxation. The addition of xylazine to a tiletamine-zolazepam combination has been shown to increase the duration of anesthesia in goats without significant adverse effects on cardiorespiratory function.
Quantitative Data Summary
The following table summarizes the quantitative data from a study evaluating different intravenous doses of tiletamine-zolazepam with and without xylazine in goats.
| Treatment Group | Tiletamine-Zolazepam Dose (mg/kg) | Xylazine Dose (mg/kg) | Onset of Anesthesia (seconds) | Duration of Anesthesia (minutes) | Standing Recovery Time (minutes) |
| T1 | 5.5 | 0 | - | Shortest | - |
| T2 | 4.5 | 0.1 | - | Progressively Increased from T4 | - |
| T3 | 3.5 | 0.1 | Fastest Onset | - | - |
| T4 | 2.5 | 0.1 | - | - | - |
Data extracted from Abalos, J.H.A., et al. (2016). Note: Specific mean values for all parameters were not fully detailed in the abstract.
Comparison with Alternative Anesthetic Protocols
Several alternative anesthetic combinations are utilized in goats, each with distinct characteristics.
-
Xylazine-Ketamine: This combination is a common alternative for deep sedation and anesthesia. Studies have shown that xylazine (0.2 mg/kg IM) followed by ketamine (10 mg/kg IV) can induce anesthesia, though it may be associated with decreased arterial blood pressure, bradycardia, and hypothermia. Another protocol using xylazine (0.22 mg/kg) and ketamine (11 mg/kg) has been successfully used for surgical procedures like cesarean sections, providing surgical anesthesia for 145-165 minutes.
-
Propofol-Based Protocols: Propofol is a short-acting hypnotic agent that can be used for induction and maintenance of anesthesia. It provides rapid and smooth induction and recovery. For total intravenous anesthesia (TIVA), propofol can be administered alone (0.3-0.6 mg/kg/min) or in combination with other drugs like fentanyl, lidocaine, and ketamine. A study comparing propofol-based TIVA with isoflurane-based anesthesia, both supplemented with a fentanyl-lidocaine-ketamine infusion, found that both protocols provided satisfactory anesthesia with minimal cardiopulmonary impact, though recovery from TIVA was associated with more restlessness.
-
Tiletamine-Zolazepam with Butorphanol: The addition of butorphanol, an opioid analgesic, to tiletamine-zolazepam has been investigated. However, one study in goats found that the addition of butorphanol (0.1 mg/kg) to tiletamine-zolazepam (5.5 mg/kg) did not provide any measurable benefit over tiletamine-zolazepam alone for laparotomy procedures.
Experimental Protocols
This compound-Tiletamine-Xylazine Administration
A study by Abalos et al. (2016) utilized the following protocol to evaluate the anesthetic and cardiopulmonary effects of intravenous tiletamine-zolazepam with or without xylazine in 16 goats using a 4x4 Latin square design:
-
Animal Preparation: Healthy adult goats were used.
-
Drug Administration:
-
Group T1: Tiletamine-zolazepam at 5.5 mg/kg, IV.
-
Group T2: Tiletamine-zolazepam at 4.5 mg/kg combined with xylazine at 0.1 mg/kg, IV.
-
Group T3: Tiletamine-zolazepam at 3.5 mg/kg combined with xylazine at 0.1 mg/kg, IV.
-
Group T4: Tiletamine-zolazepam at 2.5 mg/kg combined with xylazine at 0.1 mg/kg, IV.
-
-
Monitoring: Pulse rate, respiratory rate, temperature, peripheral capillary oxygen saturation (SpO2), electrocardiogram (ECG), and pain response were measured at 15-minute intervals. The onset and duration of anesthesia, as well as the time to standing recovery, were recorded.
Alternative Protocol: Xylazine-Ketamine Administration
A commonly cited protocol for xylazine-ketamine anesthesia in goats involves:
-
Animal Preparation: Healthy female goats weighing 17-29 kg.
-
Drug Administration: Xylazine (0.2 mg/kg, IM) was administered 15 minutes prior to ketamine (10 mg/kg, IV).
-
Monitoring: Arterial blood pressure, arterial blood pH, blood gases, rectal temperature, heart rate, and respiratory rate were recorded before xylazine administration and at 5, 15, 30, 45, and 60-minute intervals after ketamine induction.
Visualizations
Signaling Pathways of Anesthetic Components
Caption: Signaling pathways of tiletamine, this compound, and xylazine.
Experimental Workflow for Anesthetic Efficacy Study
Caption: Generalized experimental workflow for anesthetic studies in goats.
References
A Head-to-Head Comparison of Zolazepam and Diazepam in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of zolazepam and diazepam, two benzodiazepines widely used in veterinary and experimental settings. While both drugs share a common mechanism of action by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, they exhibit notable differences in potency and clinical application. This comparison synthesizes available preclinical data to highlight these distinctions. It is important to note that much of the preclinical data for this compound is derived from studies where it is used in a 1:1 combination with the dissociative anesthetic tiletamine, as this is its most common commercial formulation.
Pharmacodynamics: Mechanism of Action and Potency
Both this compound and diazepam are positive allosteric modulators of the GABA-A receptor. They bind to the benzodiazepine site on the receptor, which is located at the interface of the α and γ subunits.[1] This binding increases the affinity of GABA for its binding site, leading to a more frequent opening of the chloride ion channel, hyperpolarization of the neuron, and a resulting inhibitory effect on neurotransmission.[2][3] This shared mechanism underlies their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[3]
A key difference between the two compounds lies in their potency. Preclinical evidence suggests that this compound is approximately four times more potent than diazepam.[4]
References
- 1. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Ketamine/Diazepam and Tiletamine/Zolazepam Combinations for Anaesthesia Induction in Horses Undergoing Partial Intravenous Anaesthesia (PIVA): A Retrospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different anesthetic protocols on surgical outcomes in mice
Anesthetic Protocols in Murine Surgery: A Comparative Guide
The selection of an appropriate anesthetic protocol is a critical determinant of surgical success and data reproducibility in preclinical mouse models. Anesthetic agents are not inert substances; they possess distinct pharmacological properties that can significantly influence physiological parameters, inflammatory responses, and ultimately, the experimental outcome. This guide provides a comparative overview of commonly used anesthetic protocols in mice, with a focus on their impact on surgical outcomes, supported by experimental data.
Inhalant vs. Injectable Anesthetics: A General Overview
Anesthetics in mice are broadly categorized into inhalant and injectable agents. Inhalant anesthetics like isoflurane and sevoflurane are generally favored for surgical procedures due to the precise control over the depth of anesthesia and rapid induction and recovery times.[1][2][3] This rapid recovery is advantageous for post-operative monitoring and reduces the risk of prolonged hypothermia.[1] In contrast, injectable anesthetics, such as ketamine/xylazine combinations or pentobarbital, are convenient for short procedures or when multiple animals need to be anesthetized sequentially.[2] However, they offer less control over the anesthetic depth and can be associated with a narrower margin of safety and prolonged recovery periods.
Comparative Analysis of Common Anesthetic Protocols
The choice of anesthetic can have profound and varied effects on surgical outcomes. The following tables summarize the reported impacts of four common anesthetic protocols—isoflurane, sevoflurane, ketamine/xylazine, and pentobarbital—on key physiological and immunological parameters.
Table 1: Impact on Physiological Parameters
| Anesthetic Protocol | Heart Rate | Respiratory Rate | Blood Pressure | Body Temperature |
| Isoflurane | Maintained at relatively high levels | Marked decrease | Dose-dependent hypotension | Prone to hypothermia, requires external warming |
| Sevoflurane | Stable within normal range | Marked decrease | Stable | Prone to hypothermia, requires external warming |
| Ketamine/Xylazine | Bradycardia (significant decrease) | Respiratory depression | Hypotension | Significant decrease |
| Pentobarbital | Variable, can be low | Respiratory depression | Hypotension (can be severe) | Significant decrease |
Table 2: Impact on Immunological and Inflammatory Outcomes
| Anesthetic Protocol | Effect on Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Effect on Immune Cell Populations | Other Immunological Effects |
| Isoflurane | Can attenuate inflammation in some models | Suppresses Natural Killer (NK) cell cytotoxicity | May alter tissue compositions and immunohistochemistry results. |
| Sevoflurane | Multiple exposures in young mice increased IL-6 and TNF-α levels, leading to neuroinflammation | Diminished peripheral blood lymphocytes and splenic B-cell counts; enhanced CD4+ lymphocytes in the spleen | Suppresses the release of IL-1β and TNF-α from peripheral mononuclear cells. |
| Ketamine/Xylazine | Ketamine can suppress TNF and IFN-γ secretion after LPS challenge | Ketamine may suppress phagocytosis by Kupffer cells. | Increased survival rate in mice with postoperative septicemia compared to sevoflurane. |
| Pentobarbital | May induce local inflammation. | Can cause hypoxia and hypercapnia compared to isoflurane. | Not recommended for inflammatory bowel disease models. |
Detailed Experimental Protocols
Accurate and reproducible administration of anesthetics is paramount. Below are detailed protocols for the anesthetic regimens discussed.
Isoflurane/Sevoflurane (Inhalant) Anesthesia
Induction:
-
Place the mouse in an induction chamber.
-
Introduce 3-5% isoflurane or 4-6% sevoflurane with an oxygen flow rate of 1-2 L/min.
-
Monitor the mouse until the righting reflex is lost.
Maintenance:
-
Transfer the mouse to a surgical station equipped with a nose cone.
-
Reduce the anesthetic concentration to 1.5-2.5% isoflurane or 2-3.5% sevoflurane for maintenance.
-
Confirm surgical depth of anesthesia by lack of response to a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to prevent corneal drying.
-
Use a heating pad to maintain body temperature between 36.5°C and 38°C.
Ketamine/Xylazine (Injectable) Anesthesia
Preparation:
-
Prepare a cocktail of ketamine (100 mg/kg) and xylazine (10 mg/kg). The final volume for intraperitoneal (IP) injection should be approximately 0.1 mL per 10g of body weight.
-
The solution can be diluted with sterile saline to achieve the appropriate injection volume.
Administration:
-
Weigh the mouse to ensure accurate dosing.
-
Administer the anesthetic cocktail via IP injection.
-
Place the mouse in a warm, quiet cage and monitor for the onset of anesthesia (loss of righting reflex), which typically occurs within 5-10 minutes.
-
Confirm surgical depth of anesthesia using the pedal withdrawal reflex.
-
Apply ophthalmic ointment and provide supplemental heat.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptualization of these comparative studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by anesthetic agents.
Caption: Experimental workflow for comparing anesthetic protocols.
Caption: Anesthetic-induced neuroinflammation pathway.
Conclusion
The selection of an anesthetic regimen for murine surgery requires careful consideration of the specific experimental aims. Inhalant anesthetics such as isoflurane and sevoflurane offer superior control and safety for most surgical procedures. However, their potential to modulate immune and inflammatory responses must be acknowledged. Injectable anesthetics like ketamine/xylazine provide a convenient alternative but are associated with greater physiological depression. Ultimately, the optimal anesthetic protocol will balance the need for adequate anesthesia and analgesia with the minimization of confounding effects on the biological system under investigation. Researchers should consult relevant literature and institutional guidelines to make an informed choice that ensures both animal welfare and the integrity of their scientific data.
References
A Comparative Analysis of Physiological Responses to Zolazepam and Ketamine-Based Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological responses induced by zolazepam and ketamine-based anesthetic protocols. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for selecting appropriate anesthetic regimens in a research setting.
Executive Summary
This compound, a benzodiazepine, and ketamine, a dissociative anesthetic, are frequently used in combination with other agents to induce and maintain anesthesia in various animal models. This compound, typically combined with tiletamine (a dissociative anesthetic similar to ketamine), enhances muscle relaxation and sedation through its action on GABA-A receptors. Ketamine, and its analogue tiletamine, act primarily as N-methyl-D-aspartate (NMDA) receptor antagonists, producing a state of dissociative anesthesia and analgesia. The choice between these anesthetic agents often depends on the specific requirements of the experimental procedure, including the desired depth and duration of anesthesia, and the potential impact on physiological parameters. This guide outlines the distinct and overlapping effects of this compound and ketamine-based anesthesia on the cardiovascular, respiratory, and central nervous systems.
Data Presentation: Comparative Physiological Effects
The following tables summarize the quantitative data on the physiological responses to this compound (in combination with tiletamine, often referred to as Telazol or Zoletil) and ketamine-based anesthetic cocktails. It is important to note that these effects can be dose-dependent and vary significantly across different species and in combination with other drugs like xylazine or dexmedetidine.
Cardiovascular System Responses
| Parameter | This compound-Tiletamine Based Anesthesia | Ketamine-Based Anesthesia | Key Findings from Studies |
| Heart Rate (HR) | Generally higher compared to ketamine and pentobarbital groups, though a dose-dependent decrease can be observed within Telazol groups.[1][2][3] | Intermediate heart rate compared to Telazol and pentobarbital groups.[1][2] | In rats, Telazol-anesthetized animals showed overall higher heart rates. In sheep, both tiletamine-zolazepam-ketamine (TK) and tiletamine-zolazepam-ketamine-xylazine (TKX) combinations caused a significant increase in heart rate within 5 minutes of administration. |
| Mean Arterial Pressure (MAP) | Can be significantly higher than pentobarbital and higher-dose ketamine groups. | Generally stable with minimal effects on blood pressure. | In rats, MAP in the Telazol 40 and 50 mg/kg groups was significantly higher than in the pentobarbital and higher ketamine dose groups. In feral cats receiving a TKX combination, MBP averaged 136±30 mm Hg in males and 113±29 mm Hg in females. |
| Cardiac Index (CI) | Highest cardiac index compared to ketamine and pentobarbital. | Intermediate cardiac index. | Studies in rats demonstrated that animals anesthetized with Telazol had the highest cardiac index. |
| Stroke Index (SI) | Higher stroke index compared to pentobarbital. | Intermediate stroke index. | Ketamine-treated animals exhibited an intermediate stroke index in rat models. |
Respiratory System Responses
| Parameter | This compound-Tiletamine Based Anesthesia | Ketamine-Based Anesthesia | Key Findings from Studies |
| Respiratory Rate (RR) | Can cause respiratory depression at high doses. | Minimal respiratory depression. | In feral cats under a TKX protocol, the average respiratory rate was 18±8 bpm and did not significantly vary over time. In sheep, respiratory rate remained unchanged after TK administration but increased significantly after TKX administration. |
| Oxygen Saturation (SpO2) | Can lead to hypoxemia, particularly in certain species or with specific drug combinations. | Generally well-maintained. | In feral cats, SpO2 fell below 90% at least once in most animals anesthetized with a TKX combination, indicating clinical hypoxemia. |
Central Nervous System Responses
| Parameter | This compound-Tiletamine Based Anesthesia | Ketamine-Based Anesthesia | Key Findings from Studies |
| Induction of Anesthesia | Rapid and smooth induction. | Rapid induction. | Induction time can be significantly reduced when this compound-tiletamine is combined with xylazine or xylazine-ketamine. In horses, induction with tiletamine/zolazepam was significantly longer than with ketamine/diazepam. |
| Duration of Anesthesia | Dose-dependent increase in duration; generally longer than ketamine. | Shorter duration of action compared to this compound-tiletamine combinations. | In rats, the duration of anesthesia was significantly longer for all Telazol doses compared to ketamine and pentobarbital groups. In miniature pigs, a tiletamine-zolazepam-xylazine (TZX) protocol provided 30-45 minutes of anesthesia, while a ketamine-midazolam-xylazine-sufentanil (KMXS) protocol provided 60-70 minutes. |
| Analgesia | Provides some analgesia, which can be enhanced with other agents. | Provides good somatic analgesia but may have limited visceral analgesic properties. | The combination of tiletamine-zolazepam with ketamine and xylazine can provide sufficient analgesia for short surgical procedures. |
| Muscle Relaxation | Good to excellent muscle relaxation due to the this compound component. | Poor muscle relaxation. | This compound provides good sedation, anxiolysis, and muscle relaxation. The muscle relaxation quality of tiletamine-zolazepam combination is considered superior to ketamine-diazepam combination. |
| Recovery | Can be prolonged, sometimes with ataxia and uncontrolled movements. | Generally smoother and faster recovery. | In horses, recovery time was significantly longer in the tiletamine/zolazepam group compared to the ketamine/diazepam group. |
Experimental Protocols
The following are detailed methodologies from key experiments cited in this guide.
Study 1: Cardiovascular Effects in Male Rats
-
Animal Model: 35 male Sprague-Dawley rats.
-
Anesthetic Regimens:
-
Ketamine (50 mg/kg) + Xylazine (5 mg/kg)
-
Ketamine (75 mg/kg) + Xylazine (5 mg/kg)
-
Pentobarbital (45 mg/kg)
-
Telazol (Tiletamine-Zolazepam) at 30, 40, 50, and 60 mg/kg.
-
-
Monitoring:
-
Respiratory rate, heart rate, mean arterial pressure, cardiac index, and stroke index were measured every 30 minutes for 4 hours.
-
-
Key Outcome: To compare the effects of different anesthetic regimens on cardiovascular parameters.
Study 2: Anesthetic Effects in Feral Cats
-
Animal Model: 22 male and 67 female adult feral cats undergoing sterilization.
-
Anesthetic Regimen:
-
Tiletamine (12.5 mg) + this compound (12.5 mg) + Ketamine (20 mg) + Xylazine (5 mg) (TKX; 0.25 ml, IM).
-
-
Monitoring:
-
Oxygen saturation (SpO2) via a lingual pulse oximeter probe.
-
Mean blood pressure (MBP) via oscillometry.
-
Heart rate (HR), respiration rate (RR), and core body temperature.
-
-
Reversal Agent: Yohimbine (0.5 mg, IV) was administered at the completion of surgery.
-
Key Outcome: To evaluate the anesthetic and physiologic effects of a TKX combination for high-volume surgical sterilization.
Study 3: Anesthesia in Miniature Pigs
-
Animal Model: Miniature pigs.
-
Anesthetic Regimens (Intramuscular):
-
KMXS protocol: Ketamine (10 mg/kg), Midazolam (0.5 mg/kg), Xylazine (2 mg/kg), and Sufentanil (2 µg/kg).
-
TZX protocol: Tiletamine (2.2 mg/kg), this compound (2.2 mg/kg), and Xylazine (1.4 mg/kg).
-
-
Monitoring:
-
Mean arterial pressure, systolic arterial pressure, diastolic arterial pressure, heart rate, respiratory rate, peripheral hemoglobin oxygen saturation, and rectal temperature.
-
Anesthesia quality was also assessed.
-
-
Procedure: The feasibility of these protocols was evaluated for pig castration.
-
Key Outcome: To compare the cardiorespiratory and anesthetic effects of the two drug combinations for short-term and medium-term anesthesia.
Mandatory Visualizations
Signaling Pathways
The anesthetic effects of this compound and ketamine are mediated through distinct signaling pathways in the central nervous system.
Caption: Ketamine and tiletamine block the NMDA receptor ion channel, preventing calcium influx and inducing anesthesia.
Caption: this compound enhances the effect of GABA at the GABA-A receptor, increasing chloride influx and causing sedation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of anesthetic protocols.
Caption: A standard workflow for comparing the physiological effects of different anesthetic agents in animal models.
Conclusion
The choice between this compound and ketamine-based anesthesia requires careful consideration of the specific physiological responses each agent elicits. This compound-tiletamine combinations generally provide longer-lasting anesthesia with excellent muscle relaxation but may be associated with a higher risk of cardiovascular stimulation and prolonged, less smooth recoveries. Ketamine-based protocols typically offer a shorter duration of action with minimal cardiovascular and respiratory depression, but provide poor muscle relaxation.
For procedures requiring deep muscle relaxation and a longer duration of anesthesia, a this compound-tiletamine based protocol may be advantageous, provided that cardiovascular and respiratory parameters are closely monitored. For shorter procedures where rapid recovery is paramount, a ketamine-based anesthetic might be more suitable. The addition of other agents, such as alpha-2 adrenergic agonists (e.g., xylazine, dexmedetidine), can further modify the physiological effects of both this compound and ketamine, allowing for more tailored anesthetic regimens. Researchers should carefully weigh the pros and cons of each anesthetic combination in the context of their specific experimental needs and animal model to ensure both animal welfare and the integrity of their scientific data.
References
Safety Operating Guide
Proper Disposal of Zolazepam: A Guide for Laboratory Professionals
The disposal of Zolazepam, a Schedule III controlled substance in the United States often used in veterinary medicine in combination with tiletamine, requires strict adherence to federal, state, and local regulations to ensure safety, prevent environmental contamination, and avoid diversion.[1][2] This guide provides essential, step-by-step procedures for the proper and compliant disposal of this compound waste generated in research and clinical settings. The primary regulatory bodies governing this process in the U.S. are the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[3][4]
Core Disposal Principles
The fundamental principle for the disposal of controlled substances like this compound is that they must be rendered "non-retrievable."[1] A substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state that would allow for its misuse. Disposal procedures must comply with all applicable federal, state, tribal, and local laws and regulations. Improper disposal, such as flushing down a drain or discarding in regular trash, is prohibited as it can lead to environmental contamination and poses public health risks.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : Classify this compound as a hazardous pharmaceutical waste due to its pharmacological activity.
-
Segregation : At the point of generation, segregate this compound waste from all other waste streams, including non-hazardous laboratory trash, sharps, and biological waste. Use dedicated, clearly labeled, and sealed containers for accumulation.
Step 2: Personal Protective Equipment (PPE)
-
Before handling this compound for disposal, personnel must wear appropriate PPE to prevent exposure.
-
Required PPE :
-
Safety glasses or goggles.
-
Protective gloves (e.g., nitrile).
-
Laboratory coat or protective clothing.
-
For procedures that may generate aerosols or dust, a mask should be worn.
-
Step 3: Select a Compliant Disposal Method
There are two primary methods for the disposal of controlled substance inventory in a laboratory setting.
Method A: DEA-Registered Reverse Distributor This is a common and recommended method for registrants.
-
Engage a Vendor : Contract with a DEA-registered reverse distributor authorized to handle and dispose of Schedule III controlled substances.
-
Record Keeping : When transferring this compound to a reverse distributor, the practitioner must maintain a detailed record of the transaction. This record should include the date, manner of disposal, the name, address, and registration number of the reverse distributor, and the quantity of this compound disposed of.
-
Documentation : The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon destruction and providing a copy to the practitioner for their records.
Method B: On-Site Destruction On-site destruction must render the this compound non-retrievable and be witnessed.
-
Witness Requirement : The entire destruction process must be witnessed by at least two authorized employees, who must then sign the disposal log.
-
Chemical Denaturing :
-
Use a commercially available controlled substance denaturing kit (e.g., charcoal-based slurry systems). These kits contain activated carbon or other agents that adsorb and deactivate the drug.
-
For liquid this compound, add the solution directly into the denaturing kit.
-
For solid forms, they may need to be dissolved or crushed before being added to the kit to ensure thorough deactivation.
-
Follow the kit manufacturer's specific instructions, which may include adding water and agitating the container.
-
-
Incineration : The DEA has indicated that incineration is a method they have reviewed that achieves the non-retrievable standard. If your facility has a permitted incinerator for pharmaceutical waste, this is a viable option. Most facilities, however, will use a licensed waste management partner for incineration.
-
Documentation : Complete a DEA Form 41, accurately recording the substance destroyed, quantity, method of destruction, and the signatures of the two witnesses. This log must be kept for a minimum of two years and be available for DEA inspection.
Step 4: Final Disposal of Denatured Waste
-
Once this compound is rendered non-retrievable in a denaturing kit, the entire sealed container may be placed into the appropriate waste bin (e.g., non-hazardous or hazardous, depending on the kit's contents and local regulations). If a hazardous waste is disposed of in the container, the entire container must be managed as hazardous waste.
Data Presentation: Disposal Method Comparison
| Feature | DEA-Registered Reverse Distributor | On-Site Destruction (Chemical Denaturing) |
| Regulatory Burden | Lower for the registrant; shifts documentation (Form 41) to the vendor. | Higher for the registrant; requires strict adherence to witness and logging protocols. |
| Primary User | Facilities disposing of larger or varied quantities of controlled substances. | Facilities disposing of smaller, routine quantities of controlled substance wastage. |
| Security | High; secure chain of custody is maintained by the licensed vendor. | Requires strict internal controls to prevent diversion during the on-site process. |
| Cost | Service fees apply. Incineration costs can range from $2.20 to $4.10 per kg, as an example for general pharmaceutical waste. | Cost of denaturing kits and staff time for the witnessing and documentation process. |
| Compliance | Relies on the compliance and registration of the third-party vendor. | Depends entirely on the facility's internal procedures and accurate record-keeping. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
Safeguarding Personnel: Personal Protective Equipment and Handling Protocols for Zolazepam
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of pharmacologically active substances like Zolazepam is paramount. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure risks and maintain a safe laboratory environment. This compound, a diazepinone derivative and a component of the anesthetic Telazol, can cause central nervous system and cardiovascular effects, making meticulous handling procedures essential.[1][2] Accidental injection may lead to anesthetic effects, convulsions, respiratory depression, and muscle relaxation.[1]
Occupational Exposure Limits
To quantify safe exposure levels, an Occupational Exposure Band (OEB) has been established for this compound hydrochloride. This provides a clear guideline for controlling airborne exposure in a laboratory or manufacturing setting.
| Compound | Occupational Exposure Band (OEB) | Exposure Control Range |
| This compound hydrochloride | Zoetis OEB 3 | 10 µg/m³ to < 100 µg/m³ |
| Source: Zoetis Safety Data Sheet[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent accidental exposure through inhalation, skin contact, or eye contact. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Recommended when contact is likely. A face shield may be required for larger scale operations. |
| Hand Protection | Impervious gloves | Recommended if skin contact is possible, especially for bulk processing. Double gloving is advised when compounding, administering, and disposing of the drug. |
| Body Protection | Protective disposable gown or lab coat | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. For quantities up to 500 grams, a lab coat may be suitable. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Generally not required with adequate general ventilation. However, if ventilation is insufficient or if airborne exposures exceed the OEB range, a respirator is necessary. A chemical respirator with an organic vapor cartridge and dust/mist filter may be required in certain situations. |
It is imperative to wash hands thoroughly before putting on and after removing gloves. Contaminated PPE should be removed and disposed of properly to prevent cross-contamination.
Handling and Storage Procedures
Safe handling and storage are critical to minimizing exposure risks.
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid all personal contact, including inhalation of mist or vapor.
-
Use in a well-ventilated area. Enclosed local exhaust ventilation may be necessary at points where dust, fumes, or vapors are generated.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a well-ventilated place with the container tightly closed.
-
Store locked up.
-
Keep out of reach of children.
-
Avoid reaction with oxidizing agents and strong acids or bases.
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response:
-
Evacuate and Secure: Clear the area of unnecessary personnel and move upwind of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For large spills, stop the flow of material if it can be done without risk. Cover with a plastic sheet to prevent spreading.
-
Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into containers for disposal.
-
Decontamination: After the product has been recovered, flush the area with water. For small spills, wipe up with an absorbent material and clean the surface thoroughly to remove any residual contamination.
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.
-
Never return spilled material to the original containers for reuse.
-
For disposal of unused medicine in the trash, mix the substance with an unappealing material like dirt or cat litter, place it in a sealed plastic bag, and then into the trash.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
Skin Contact: Remove contaminated clothing and rinse the skin immediately with plenty of water.
-
Eye Contact: Direct contact may cause temporary irritation. Flush with copious amounts of water.
-
Ingestion: Accidental ingestion may be harmful. Seek immediate medical advice.
-
Accidental Injection: This can result in anesthetic and other central nervous system effects. Seek immediate medical attention.
It is crucial to have safety showers and eyewash fountains readily available in the immediate vicinity of any potential exposure.
Visualizing Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
A workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
